TVB-3166
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TVB-3166 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. In numerous cancer types, FASN is overexpressed and correlates with poor prognosis, making it a compelling therapeutic target.[1] This guide elucidates the multi-faceted mechanism of action of this compound, detailing its direct enzymatic inhibition, downstream effects on cellular signaling pathways, and ultimate induction of apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data from a variety of cancer models, intended to provide a comprehensive resource for the scientific community.
Core Mechanism: Inhibition of Fatty Acid Synthase (FASN)
The primary mechanism of action of this compound is the direct and reversible inhibition of FASN.[2] FASN is the terminal enzyme in the de novo lipogenesis pathway, responsible for the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[3] Cancer cells, unlike most normal cells, often exhibit a heightened reliance on this pathway to produce lipids necessary for membrane formation, energy storage, and protein modification.[4]
By inhibiting FASN, this compound effectively depletes the intracellular pool of newly synthesized palmitate.[5] This targeted disruption of lipogenesis is the initiating event that triggers a cascade of downstream anti-neoplastic effects.
Quantitative Efficacy of FASN Inhibition
The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity for FASN and its on-target effects in cellular models. Dose-dependent effects are consistently observed in the 20-200 nM range.[1]
| Assay Type | Cell Line | IC50 Value | Reference |
| Biochemical FASN Activity | N/A (Purified Enzyme) | 0.042 µM | [6] |
| Cellular Palmitate Synthesis | CALU-6 (Lung Cancer) | 0.081 µM | [6] |
| Cellular Viability | CALU-6 (Lung Cancer) | 0.10 µM | [6] |
| Cellular Viability | Various Cancer Cell Lines | Effective concentrations between 0.02 µM and 0.2 µM | [6] |
Table 1: Summary of this compound IC50 Values
Downstream Cellular Consequences of FASN Inhibition
The depletion of endogenous palmitate by this compound instigates a series of profound changes within the cancer cell, affecting membrane structure, signaling cascades, and gene expression.
Disruption of Lipid Raft Architecture
A key consequence of FASN inhibition is the remodeling of the plasma membrane, specifically the disruption of lipid rafts.[5][7] These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins. Palmitoylation, the attachment of fatty acids to proteins, is crucial for anchoring many of these signaling molecules (e.g., N-Ras) to lipid rafts. By reducing the availability of palmitate, this compound impairs this process, leading to the mislocalization of raft-associated proteins and the disorganization of the rafts themselves.[7]
Inhibition of Pro-Survival Signaling Pathways
The disruption of lipid rafts directly contributes to the downregulation of critical pro-survival and proliferative signaling pathways that are often constitutively active in cancer.
-
PI3K-AKT-mTOR Pathway: this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT and the downstream effector, ribosomal protein S6.[2][6] This pathway is a central regulator of cell growth, proliferation, and survival.
-
β-catenin Pathway: Inhibition of FASN by this compound results in decreased phosphorylation of β-catenin at serine 675 and a reduction in total β-catenin protein levels.[2] This leads to a decrease in the transcriptional activity of the TCF/LEF family of transcription factors, which control the expression of genes involved in proliferation, such as c-Myc.[1][2]
Figure 1: Signaling pathways inhibited by this compound.
Induction of Apoptosis
The culmination of FASN inhibition, membrane disruption, and signal transduction inhibition is the induction of programmed cell death, or apoptosis.[7] This is a key differentiator from the effects seen in normal, non-cancerous cells, which are significantly less sensitive to this compound.[1] The induction of apoptosis is confirmed by:
-
Increased Annexin V Staining: Treatment with this compound leads to a 4- to 5-fold increase in Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[6]
-
PARP Cleavage: A significant increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, is observed across various tumor cell lines following treatment.[6]
-
Endoplasmic Reticulum (ER) Stress: In some contexts, such as endocrine-resistant breast cancer, this compound has been shown to induce ER stress, which can be a potent trigger for apoptosis.[8]
Experimental Protocols
The following sections provide an overview of the key methodologies used to characterize the mechanism of action of this compound.
FASN Activity Assay (Biochemical)
This assay spectrophotometrically measures the activity of purified FASN by monitoring the oxidation of the cofactor NADPH.
-
Reaction Mixture: Prepare a reaction volume containing purified FASN enzyme, potassium phosphate buffer (pH 7.6), acetyl-CoA, and NADPH.
-
Background Measurement: Monitor the baseline NADPH oxidation at 340 nm in a spectrophotometer at 37°C for 3 minutes.
-
Initiation: Add malonyl-CoA to initiate the FASN-dependent reaction.
-
Activity Measurement: Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes.
-
Inhibition: To determine IC50 values, the assay is performed with varying concentrations of this compound pre-incubated with the FASN enzyme.
Cellular Palmitate Synthesis Assay
This assay measures the de novo synthesis of palmitate in whole cells using stable isotope labeling.
-
Cell Culture: Culture cancer cells in appropriate media. Treat with varying concentrations of this compound for a defined period.
-
Labeling: Add ¹³C-labeled sodium acetate to the culture medium and incubate for 18-24 hours.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a chloroform/methanol-based method.
-
Analysis: Analyze the lipid extracts by mass spectrometry to quantify the incorporation of ¹³C into palmitate.
-
Quantification: The level of ¹³C-labeled palmitate relative to the total palmitate pool is used to determine the rate of de novo synthesis and the inhibitory effect of this compound.
Cell Viability and Apoptosis Assays
A combination of assays is used to assess the impact of this compound on cell survival.
-
Cell Treatment: Seed cancer cells in multi-well plates and treat with a dose range of this compound for 72-96 hours.
-
Viability Assessment:
-
MTT/WST-1 Assay: Add tetrazolium salt solution to wells. Live cells with active dehydrogenases convert the salt to a colored formazan product, which is quantified by absorbance.
-
CellTiter-Glo® Assay: This assay measures intracellular ATP levels as an indicator of metabolically active cells.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Figure 2: General experimental workflow.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 96 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT (S473), total AKT, β-catenin, cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound employs a multi-pronged mechanism of action initiated by the specific inhibition of FASN. This primary action leads to the depletion of palmitate, which in turn causes significant disruption of cancer cell membrane architecture and the inhibition of crucial pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin. The collective impact of these events drives the cancer cell toward apoptosis, demonstrating the therapeutic potential of targeting de novo lipogenesis in oncology. Further research and clinical studies are informed by these preclinical findings, which highlight biomarkers and susceptible tumor types for FASN-targeted therapies.
References
- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. sagimet.com [sagimet.com]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
An In-depth Technical Guide on the Fatty Acid Synthase Inhibitory Activity of TVB-3166
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory activity, and experimental methodologies related to TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
Introduction
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[1][2] In normal adult tissues, the expression and activity of FASN are generally low, as most fatty acids are obtained from dietary sources.[3] However, many types of cancer cells exhibit upregulated FASN expression and an increased reliance on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production.[3][4][5][6] This metabolic reprogramming makes FASN an attractive therapeutic target in oncology.[4][5]
This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[1][7][8][9] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, positioning it as a promising candidate for cancer therapy.[1][9][10] This document details the core scientific data and methodologies associated with the FASN inhibitory activity of this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. This inhibition leads to a cascade of downstream cellular events that culminate in tumor cell apoptosis and reduced proliferation.
The primary mechanism of action involves the following key steps:
-
Inhibition of Palmitate Synthesis: this compound directly binds to FASN, blocking its ability to synthesize palmitate. This leads to a depletion of the cellular pool of this essential fatty acid.[1]
-
Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[1][9]
-
Inhibition of Signaling Pathways: By affecting lipid raft integrity and protein palmitoylation, this compound inhibits key oncogenic signaling pathways, including:
-
PI3K-AKT-mTOR Pathway: Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.[1][9][11]
-
β-catenin Pathway: this compound treatment results in a dose-dependent inhibition of β-catenin phosphorylation and overall protein expression, leading to reduced transcriptional activity of downstream targets like c-Myc.[1][11][12][13]
-
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) specifically in tumor cells, while having a minimal effect on normal cells.[1][4][9]
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Biochemical FASN Assay | Purified FASN | 42 nM (0.042 µM) | [1][2][7][8] |
| Cellular Palmitate Synthesis | HeLa | 60 nM (0.060 µM) | [1] |
| Cellular Palmitate Synthesis | CALU-6 | 81 nM (0.081 µM) | [1][2][8] |
| Cell Viability | CALU-6 (Non-Small-Cell Lung) | 100 nM (0.10 µM) | [1][8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Key Findings | Reference |
| Patient-Derived Non-Small-Cell Lung Cancer | 30-100 mg/kg/day (oral gavage) | Significant tumor growth inhibition. | [1][10] |
| Colon Adenocarcinoma (COLO-205, HCT-116) | Once daily oral dosing | Inhibition of xenograft tumor growth. | [14] |
| Prostate Cancer (22Rv1) | Not specified | Enhanced anti-tumor effect of taxanes. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
FASN Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FASN.
-
Enzyme and Substrates: Purified human FASN enzyme is used. The substrates include acetyl-CoA, malonyl-CoA, and NADPH.
-
Reaction: The FASN-catalyzed reaction, which involves the oxidation of NADPH, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Inhibition Assay: The reaction is carried out in the presence of varying concentrations of this compound.
-
Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Palmitate Synthesis Assay
This assay quantifies the rate of de novo palmitate synthesis in intact cells.
-
Cell Culture: Cancer cell lines (e.g., HeLa, CALU-6) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified period.
-
Isotope Labeling: A stable isotope-labeled precursor, such as 13C-acetate or 13C-glucose, is added to the culture medium.
-
Lipid Extraction: After incubation, cellular lipids are extracted.
-
Mass Spectrometry Analysis: The incorporation of the 13C label into palmitate is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The amount of newly synthesized 13C-labeled palmitate is measured, and the IC50 value for the inhibition of palmitate synthesis is calculated.[13]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 72-96 hours).
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[13]
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, β-catenin, c-Myc) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[1]
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at various doses, while the control group receives a vehicle.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.[1] Pharmacodynamic markers can also be assessed in tumor and plasma samples.[1]
Mandatory Visualizations
Signaling Pathways Affected by this compound
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sagimet.com [sagimet.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TVB-3166 in Disrupting Lipid Raft Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism by which TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), disrupts the architecture of lipid rafts in cancer cells. By inhibiting the de novo synthesis of palmitate, a critical component of these membrane microdomains, this compound instigates a cascade of events including the mislocalization of key signaling proteins, the attenuation of pro-survival pathways, and the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: Lipid Rafts and the Central Role of FASN
Lipid rafts are dynamic, ordered microdomains within the cell membrane, enriched in cholesterol, sphingolipids, and specific proteins.[1] These platforms are crucial for the spatial and temporal regulation of signal transduction, acting as organizing centers for signaling complexes.[2] In many cancer types, there is an upregulation of FASN, the enzyme responsible for the de novo synthesis of palmitic acid.[3][4] This elevated FASN activity provides a steady supply of palmitate, which is essential for the formation and integrity of lipid rafts, thereby supporting the localization and function of oncogenic signaling molecules.[4][5]
This compound is an orally-available, reversible, and selective inhibitor of FASN.[1][6] By blocking FASN, this compound reduces the cellular pool of palmitate, leading to a direct disruption of lipid raft architecture.[1][7] This disruption is a key mechanism through which this compound exerts its anti-tumor effects.[3]
Mechanism of Action: From FASN Inhibition to Lipid Raft Destabilization
The primary mechanism of this compound involves its direct inhibition of the enzymatic activity of FASN, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate.[3] This inhibition leads to a depletion of cellular palmitate, which has profound consequences for the structural integrity of the cell membrane. Palmitate is a fundamental building block for the lipids that constitute lipid rafts.[3] Its depletion is expected to cause a reorganization of membrane architecture and the disruption of these critical signaling domains.[1] This disruption, in turn, prevents the proper localization and function of lipid-modified and membrane-associated proteins that are vital for receiving and transmitting cell growth and survival signals.[1][3]
Caption: Logical flow from this compound to lipid raft disruption.
Quantitative Data Summary
The anti-tumor effects of this compound are dose-dependent, with significant activity observed in the nanomolar range.[1][6] The following tables summarize the key quantitative findings from preclinical studies.
| Cell Line | IC50 (Palmitate Synthesis) | IC50 (Viability) | Reference |
| HeLa-Ohio | ~50 nM | Not Specified | [1] |
| COLO-205 | Not Specified | ~100 nM | [1] |
| CALU-6 | Not Specified | ~100 nM | [1] |
| OVCAR-8 | Not Specified | ~150 nM | [1] |
| 22Rv1 | Not Specified | ~200 nM | [1] |
Table 1: this compound In Vitro Potency.
| Cell Line | Treatment | Fold Increase in Annexin V Staining | Fold Increase in Cleaved PARP | Reference |
| CALU-6 (Lung) | This compound | ~4-fold | Not Specified | [1] |
| 22Rv1 (Prostate) | This compound | ~5-fold | ~100-fold | [1] |
| MDA-MB-468 (Breast) | This compound | Not Specified | ~2-fold | [1] |
Table 2: Induction of Apoptosis by this compound.
Consequences of Lipid Raft Disruption
Mislocalization of Raft-Associated Proteins
A direct consequence of lipid raft disruption by this compound is the mislocalization of proteins that rely on these domains for their proper membrane positioning and function.[1] A key example is the palmitoylated protein N-Ras, a small GTPase involved in cell signaling.[1][3] In untreated cells, N-Ras is localized to lipid rafts, appearing as a continuous ring at the cell periphery.[1] Following treatment with this compound, this organized localization is lost, indicating a disruption of the underlying raft structure.[1]
Inhibition of Pro-Survival Signaling Pathways
Many signal transduction complexes are tethered to lipid rafts.[1] The disruption of these microdomains by FASN inhibition provides a mechanism for the modulation of these pathways.[1][5] Treatment with this compound leads to the dose-dependent inhibition of two critical pro-survival signaling cascades:
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound treatment results in decreased phosphorylation (and thus, activity) of key components like AKT and mTOR.[1]
-
β-catenin Pathway: This pathway is involved in cell proliferation and adhesion. FASN inhibition by this compound leads to a reduction in β-catenin levels and activity.[1]
Caption: Signaling pathway disruption by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on lipid raft architecture.
Lipid Raft and Protein Localization Imaging
This protocol is used to visualize the integrity of lipid rafts and the localization of raft-associated proteins.[1]
Methodology:
-
Cell Culture and Treatment: Plate tumor cells (e.g., CALU-6 or COLO-205) on coverslips and culture until ~70% confluent. Treat cells with vehicle control or varying concentrations of this compound (e.g., 0.2 µM) for 96 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization (for intracellular proteins): If staining for intracellular proteins like N-Ras, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Staining:
-
Lipid Rafts: Incubate with FITC-conjugated cholera-toxin subunit-B (binds to ganglioside GM1) at a 1:500 dilution in blocking buffer for 1 hour.[1]
-
N-Ras: Incubate with a primary antibody against N-Ras overnight at 4°C.
-
-
Secondary Staining (for N-Ras): Wash cells with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash cells, mount coverslips onto slides using a mounting medium with DAPI, and image using a confocal microscope.[1]
Caption: Workflow for immunofluorescence imaging.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to quantify the levels and activation states of proteins in signaling pathways affected by this compound.[1]
Methodology:
-
Cell Culture and Lysis: Treat tumor cells (e.g., CALU-6, COLO-205, OVCAR-8, 22Rv1) with this compound (0.02, 0.2, or 2.0 µM) for 96 hours.[1] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo lipogenesis. Its ability to inhibit FASN translates into a direct biophysical disruption of lipid raft architecture, a fundamental component of the cancer cell's signaling apparatus. This disruption leads to the inhibition of critical oncogenic pathways, such as PI3K-AKT-mTOR and β-catenin, ultimately culminating in apoptotic cell death.[1][3] The experimental frameworks detailed herein provide a robust set of tools for further investigating this mechanism and for the development of biomarkers to identify tumors that are most susceptible to FASN inhibition.[6]
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Impact of FASN Inhibition by TVB-3166 on the PI3K-AKT-mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), with a specific focus on its modulatory effects on the PI3K-AKT-mTOR signaling pathway. FASN is a key enzyme in de novo lipogenesis, a metabolic process frequently upregulated in various cancers to support rapid cell growth and proliferation. Inhibition of FASN by this compound has emerged as a promising anti-cancer strategy. This document compiles and synthesizes preclinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language). The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: FASN Inhibition as a Therapeutic Strategy
Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression and activity are generally low, with dietary lipids fulfilling cellular needs. However, in many human cancers, FASN is significantly overexpressed and its activity is elevated, correlating with tumor progression, chemoresistance, and poor patient prognosis.[1][2] This metabolic reprogramming provides cancer cells with a continuous supply of fatty acids for membrane biogenesis, energy storage, and the generation of signaling molecules.
This compound is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models.[1][3] A key mechanism underlying the anti-neoplastic effects of this compound is its ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival, most notably the PI3K-AKT-mTOR pathway.[1]
Mechanism of Action: How this compound Disrupts the PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation in response to growth factors and other extracellular stimuli.[4][5] Dysregulation of this pathway is a common event in cancer.[6] this compound-mediated inhibition of FASN impacts this pathway at multiple levels.
One of the primary mechanisms involves the disruption of lipid raft architecture.[1][3] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for the assembly and activation of signaling complexes, including components of the PI3K-AKT-mTOR pathway. FASN inhibition alters the lipid composition of cellular membranes, leading to the disorganization of these rafts.[1][7] This disruption can impair the localization and function of key signaling proteins, such as receptor tyrosine kinases (RTKs) and AKT itself, thereby attenuating downstream signaling.
Furthermore, the accumulation of malonyl-CoA resulting from FASN blockade can lead to cellular stress and the activation of AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK can inhibit mTORC1 activity, a central downstream effector of the PI3K-AKT pathway, through the phosphorylation of TSC2 and Raptor.
The following diagram illustrates the canonical PI3K-AKT-mTOR pathway and the points of intervention by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | Human FASN | 0.042 | [1] |
| Cellular Palmitate Synthesis | CALU-6 | 0.081 | [1] |
| Cell Viability (CellTiter-Glo) | CALU-6 | 0.061 | [3] |
Table 2: Dose-Dependent Inhibition of AKT and S6 Phosphorylation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | p-AKT (S473) Inhibition | p-S6 (S240/244) Inhibition | Reference |
| CALU-6 | Lung | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |
| COLO-205 | Colon | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |
| OVCAR-8 | Ovarian | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |
| 22Rv1 | Prostate | 0.02, 0.2, 2.0 | No significant effect | Dose-dependent | [1] |
Note: "Dose-dependent" indicates that a clear reduction in phosphorylation was observed with increasing concentrations of this compound, as determined by Western blot analysis. For precise quantification, densitometric analysis of the respective bands would be required.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for Phospho-AKT and Phospho-S6
Objective: To determine the effect of this compound on the phosphorylation status of AKT and ribosomal protein S6.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., CALU-6, COLO-205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for the desired duration (e.g., 96 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 7 days).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Soft Agar Colony Formation Assay
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.
Protocol:
-
Prepare Base Agar:
-
Prepare a 1.2% solution of agar in sterile water and autoclave.
-
Mix the melted agar with 2x growth medium to a final concentration of 0.6% agar.
-
Dispense the base agar into 6-well plates and allow it to solidify.
-
-
Prepare Top Agar with Cells:
-
Harvest and count the cells.
-
Prepare a 0.7% solution of low-melting-point agarose in sterile water.
-
Resuspend the cells in growth medium and mix with the melted agarose to a final concentration of 0.35% agarose.
-
-
Plating:
-
Carefully layer the cell-agarose mixture on top of the solidified base agar.
-
Allow the top layer to solidify.
-
-
Treatment and Incubation:
-
Add growth medium containing this compound or vehicle control on top of the agar.
-
Incubate the plates for 2-3 weeks, replacing the medium with fresh compound every 3-4 days.
-
-
Colony Staining and Counting:
-
Stain the colonies with crystal violet.
-
Count the number of colonies and measure their size using a microscope or imaging system.
-
Conclusion
This compound effectively inhibits FASN, leading to a multi-faceted disruption of the PI3K-AKT-mTOR signaling pathway. This is achieved through mechanisms including the alteration of lipid raft integrity and the induction of cellular stress. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for cancers that are dependent on de novo lipogenesis and exhibit hyperactivated PI3K-AKT-mTOR signaling. The experimental protocols provided in this guide offer a framework for further research into the nuanced effects of FASN inhibition in various cancer contexts.
References
- 1. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications for Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.jp]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Fluorescent labeling of membrane lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
The FASN Inhibitor TVB-3166: A Technical Guide to its Interplay with the β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its significant impact on the β-catenin signaling pathway. Elevated FASN expression is a hallmark of many cancers, contributing to tumor progression and survival. This compound has emerged as a promising therapeutic agent that induces apoptosis in cancer cells through various mechanisms, including the disruption of crucial signaling cascades.[1][2] This document details the molecular mechanisms of this compound, presents quantitative data from key preclinical studies, outlines experimental protocols for investigating its effects, and provides visual representations of the involved pathways and workflows.
Introduction: FASN Inhibition as a Therapeutic Strategy
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[3][4] While FASN activity is low in most normal adult tissues, it is significantly upregulated in many human cancers to meet the high lipid demand of rapidly proliferating tumor cells for membrane biosynthesis, energy storage, and protein modification.[3][4] This metabolic reprogramming makes FASN a compelling target for anticancer therapy.[4]
This compound is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2][5] Preclinical studies have demonstrated its ability to induce apoptosis in a wide range of tumor cell lines and inhibit tumor growth in xenograft models.[1][2] One of the key mechanisms contributing to the anticancer effects of this compound is its ability to modulate critical oncogenic signaling pathways, including the Wnt/β-catenin pathway.[1][3]
Mechanism of Action: this compound and the β-Catenin Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of tumorigenesis, particularly in colorectal cancer.[6] In the canonical Wnt pathway, the stabilization of β-catenin in the cytoplasm leads to its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and survival, such as c-Myc.[4][7]
This compound has been shown to inhibit the β-catenin signaling pathway through a multi-faceted mechanism.[1] FASN inhibition disrupts the architecture of lipid rafts, specialized membrane microdomains that are crucial for the localization and function of many signaling proteins.[1][3] This disruption is thought to interfere with the proper signaling of receptors and downstream effectors involved in the activation of the β-catenin pathway.
Furthermore, studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of β-catenin at serine 675 (S675).[1][8] This phosphorylation event is associated with increased β-catenin stability, nuclear localization, and transcriptional activity.[1] By inhibiting this phosphorylation, this compound promotes the degradation of β-catenin, thereby reducing its nuclear accumulation and downstream signaling.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on FASN activity, cell viability, and the β-catenin pathway in various cancer cell lines.
Table 1: FASN Inhibition and Cell Viability
| Cell Line | Cancer Type | This compound IC50 (FASN) | This compound IC50 (Palmitate Synthesis) | Effect on Cell Viability (% Inhibition at 0.2 µM) | Reference |
| HeLa-Ohio | Cervical Cancer | 42 nM | 81 nM | Not Reported | [5] |
| CALU-6 | Lung Cancer | Not Reported | Similar to HeLa-Ohio | Significant Inhibition | [1] |
| COLO-205 | Colorectal Cancer | Not Reported | Not Reported | Sensitive | [7] |
| HT29 | Colorectal Cancer | Not Reported | Not Reported | Sensitive | [7] |
| LIM2405 | Colorectal Cancer | Not Reported | Not Reported | Resistant | [7] |
| A549 | Lung Cancer | Not Reported | Not Reported | Sensitive | [1] |
| OVCAR-8 | Ovarian Cancer | Not Reported | Not Reported | Sensitive | [1] |
| 22Rv1 | Prostate Cancer | Not Reported | Not Reported | Sensitive | [1] |
| PC3-TxR | Prostate Cancer | Not Reported | Not Reported | Synergistic with Docetaxel | [9] |
| DU145-TxR | Prostate Cancer | Not Reported | Not Reported | Synergistic with Docetaxel | [9] |
Table 2: Effect of this compound on β-Catenin Signaling
| Cell Line | Cancer Type | Treatment | Effect on p-β-catenin (S675) | Effect on Total β-catenin | Effect on TCF/LEF Reporter Activity | Reference | |---|---|---|---|---|---| | COLO-205 | Colorectal Cancer | 0.2 µM this compound (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h) |[1][10] | | A549 | Lung Cancer | 0.2 µM this compound (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h, with Wnt3A stimulation) |[1][10] | | MDA-MB-468 | Breast Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | OVCAR-8 | Ovarian Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | Pt 93 (Primary CRC) | Colorectal Cancer | this compound | Significant decrease in active β-catenin | Not Reported | Not Reported |[7] | | HCT-116 | Colorectal Cancer | TVB-2640/TVB-3166 | Decreased expression | Decreased expression | Not Reported |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the β-catenin pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO). Incubate for the desired period (e.g., 72 or 96 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for β-Catenin and p-β-Catenin
This protocol is used to quantify the protein levels of total β-catenin and its phosphorylated form.[14][15]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer or a non-detergent lysis buffer supplemented with protease and phosphatase inhibitors.[16][17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total β-catenin (e.g., 1:1000 dilution) and phospho-β-catenin (S675) (e.g., 1:1000 dilution). An antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) should be used as a loading control.[14][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[19]
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.[20][21][22]
-
Cell Transfection: Co-transfect cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[20][23]
-
Compound Treatment and/or Wnt Stimulation: After 24 hours, treat the cells with this compound. In some cases, cells may be stimulated with Wnt3A ligand (e.g., 200 ng/mL) to induce β-catenin signaling.[10]
-
Cell Lysis and Luciferase Measurement: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The TCF/LEF reporter activity is expressed as the fold change relative to the control (FOPflash) or vehicle-treated cells.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow to assess the effects of this compound on the β-catenin pathway.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its ability to concurrently suppress the oncogenic β-catenin signaling pathway provides a powerful, multi-pronged attack on tumor cell proliferation and survival. The data presented in this guide highlight the dose-dependent inhibition of key components of the β-catenin pathway by this compound, translating to reduced cancer cell viability.
Further research is warranted to fully elucidate the intricate molecular links between FASN inhibition, lipid raft integrity, and the regulation of β-catenin phosphorylation and stability. Investigating the efficacy of this compound in combination with other agents that target the Wnt/β-catenin pathway could reveal synergistic therapeutic strategies. Moreover, the identification of predictive biomarkers, such as the basal level of active β-catenin, will be crucial for patient stratification in future clinical trials of this compound and other FASN inhibitors.[7] The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of FASN inhibition in oncology.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Fatty acid synthase regulates invasion and metastasis of colorectal cancer via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sagimet.com [sagimet.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Luciferase reporter assay [bio-protocol.org]
- 21. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
The FASN Inhibitor TVB-3166: A Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), for its application in breast cancer research. FASN is a key metabolic enzyme frequently overexpressed in many cancers, including breast cancer, and is associated with tumor progression and poor prognosis. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols for key assays, and visualizes its impact on critical oncogenic signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute preclinical studies investigating this compound as a potential therapeutic agent for breast cancer.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The metabolic reprogramming of cancer cells is now recognized as a critical hallmark of malignancy. One of the key metabolic enzymes implicated in breast cancer is Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate, a crucial building block for cellular membranes and signaling molecules.[1][2] Elevated FASN expression in breast tumors correlates with increased aggressiveness, resistance to therapy, and poor patient outcomes.[2]
This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[1] By blocking the enzymatic activity of FASN, this compound disrupts the production of fatty acids, leading to a cascade of anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1][3] This guide provides an in-depth exploration of this compound's role in breast cancer research, offering a valuable resource for the scientific community.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of FASN. This inhibition leads to a depletion of intracellular palmitate, which in turn triggers a multi-faceted anti-tumor response:
-
Induction of Apoptosis: Depletion of palmitate and the accumulation of the FASN substrate malonyl-CoA are thought to induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis) in cancer cells.[4][5]
-
Inhibition of Cell Proliferation: Fatty acids are essential for the synthesis of new membranes required for rapidly dividing cancer cells. By halting fatty acid synthesis, this compound effectively arrests cell cycle progression and inhibits proliferation.[4][5]
-
Disruption of Oncogenic Signaling: FASN-derived lipids are crucial for the proper localization and function of several key oncogenic proteins within lipid rafts. This compound has been shown to disrupt these lipid rafts, thereby interfering with pro-survival signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][2]
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that experimental conditions, such as media composition and serum concentration, can influence these values.[2]
| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions | Reference |
| CALU-6 | Lung | 0.10 | Advanced MEM, 1% FBS, 7 days | [2] |
| COLO-205 | Colon | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |
| OVCAR-8 | Ovarian | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |
| 22Rv1 | Prostate | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |
| PANC-1 | Pancreatic | Not specified | Not specified | [2] |
| HeLa-Ohio | Cervical | 0.060 (palmitate synthesis) | 13C-acetate, 18h | [2] |
| MCF-7 | Breast | Not specified | Treated with 0, 50, 100, or 150 nM | [4][5] |
| T-47D | Breast | Not specified | Treated with this compound | [4][5] |
| MDA-MB-231 | Breast | Not specified | Not specified | [3] |
| BT-474 | Breast | Not specified | Not specified | [6] |
Note: While specific IC50 values for many breast cancer cell lines are not consistently reported in a single comparative study, the available data indicates that this compound is active in the nanomolar to low micromolar range.[2][3][4][5]
In Vivo Efficacy: Xenograft Studies
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of a drug candidate. The following table summarizes the results of in vivo xenograft studies with this compound in breast cancer models.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | PANC-1 (Pancreatic) | 30 mg/kg/day, oral gavage | Significant inhibition | [2] |
| Nude Mice | OVCAR-8 (Ovarian) | 60 mg/kg/day, oral gavage | Significant inhibition | [2] |
| SCID Mice | Tamoxifen-resistant Breast Cancer | 60 mg/kg this compound | Significant inhibition (p<0.05) | [3] |
| Nude Mice | BT-474 | TVB-3664 (animal use form of TVB-2640) | 44% TGI (single agent) | [7] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-474, SKBR3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.
Western Blot Analysis
This protocol outlines the procedure for analyzing the protein expression levels of FASN and key signaling molecules like p-AKT in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FASN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231, BT-474)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 million breast cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.[8][9]
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[2][7]
-
Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.[3][7]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[2]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Signaling Pathway Visualizations
Inhibition of the PI3K/AKT/mTOR Pathway
This compound-mediated inhibition of FASN disrupts lipid rafts, which can lead to the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth and survival in breast cancer.[1][10][11]
Caption: this compound inhibits FASN, disrupting lipid rafts and downregulating PI3K/AKT/mTOR signaling.
Inhibition of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is also implicated in breast cancer development and progression. FASN inhibition by this compound has been shown to interfere with this pathway, leading to reduced β-catenin levels and decreased transcription of Wnt target genes.[1][12][13]
Caption: this compound inhibits FASN, leading to destabilization of β-catenin and reduced Wnt signaling.
Conclusion
This compound represents a promising therapeutic strategy for breast cancer by targeting the metabolic vulnerability of FASN overexpression. Its ability to induce apoptosis, inhibit proliferation, and disrupt key oncogenic signaling pathways highlights its potential as a standalone therapy or in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers to further investigate the preclinical and translational potential of this compound in the fight against breast cancer. Further research is warranted to establish a more comprehensive profile of its efficacy across different breast cancer subtypes and to identify predictive biomarkers for patient stratification.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The FASN Inhibitor TVB-3166 in Prostate Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies is paramount. One promising target in oncology is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids. FASN is overexpressed in many cancers, including prostate cancer, where it is associated with tumor growth, progression, and resistance to therapy. TVB-3166 is a potent and selective small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides an in-depth overview of the effects of this compound on prostate cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Quantitative Efficacy of this compound
The efficacy of this compound has been evaluated in various prostate cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from preclinical studies.
| Cell Line | Assay Type | IC50 Value (µM) | Treatment Duration | Reference |
| LNCaP-LN3 | WST-1 Assay | Not explicitly stated, but dose-dependent inhibition observed up to 50 µM | 24 hours | [1] |
| 22Rv1 | Soft Agar Colony Growth | Dose-dependent inhibition at 0.1 µM and 1.0 µM | 21-28 days | [2] |
| CALU-6 (Lung Cancer) for reference | Cell Viability Assay | 0.10 | Not Specified | [2] |
Table 1: Monotherapy Efficacy of this compound in Prostate Cancer Cell Lines. This table highlights the direct impact of this compound on the viability and growth of prostate cancer cells. While a specific IC50 for LNCaP-LN3 is not provided in the reference, the dose-dependent effect is noted. For 22Rv1 cells, the inhibitory effect on colony formation in a 3D culture model is presented.
| Cell Line | Combination Agent | This compound Concentration (µM) | Combination Agent Concentration (nM) | Resulting Cell Viability (% of control) | Reference |
| PC3-TxR | Docetaxel | 10 | 50 | 3% | [3][4] |
| DU145-TxR | Docetaxel | - | - | Significant synergistic inhibition | [3][4] |
| PC3-TxR | Vinblastine | - | - | Significant synergistic inhibition | [3] |
| DU145-TxR | Vinblastine | - | - | Significant synergistic inhibition | [3] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Taxane-Resistant Prostate Cancer Cell Lines. This table showcases the ability of this compound to enhance the efficacy of standard-of-care chemotherapies in resistant prostate cancer cell models. The combination of this compound and docetaxel in PC3-TxR cells demonstrates a dramatic reduction in cell viability.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of FASN, which leads to a cascade of downstream events impacting multiple cellular processes critical for cancer cell survival and proliferation.
Disruption of Lipid Metabolism and Membrane Integrity
By blocking FASN, this compound depletes the pool of newly synthesized fatty acids, particularly palmitate. This has profound consequences for cancer cells, which are highly reliant on de novo lipogenesis. The reduction in fatty acid availability disrupts the formation and integrity of cellular membranes, including specialized microdomains called lipid rafts.[5] These rafts are crucial for the proper localization and function of various signaling proteins.
Inhibition of Key Signaling Pathways
The disruption of lipid rafts and the overall alteration of the cellular lipid landscape by this compound leads to the inhibition of several pro-survival signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in prostate cancer cells.[2][5]
-
β-catenin Pathway: The Wnt/β-catenin signaling pathway is implicated in cancer cell proliferation and stemness. This compound treatment leads to the downregulation of this pathway.[2][5]
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, AR signaling remains a key driver of disease progression. Inhibition of FASN has been shown to reduce the protein expression and transcriptional activity of both full-length AR and its constitutively active splice variants, such as AR-V7.[6]
Induction of Apoptosis and Cell Cycle Arrest
The multifaceted impact of this compound on cellular metabolism and signaling culminates in the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Studies have demonstrated a significant increase in apoptotic markers, such as Annexin V staining and cleavage of PARP, in prostate cancer cells treated with this compound.[2][5]
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound in Prostate Cancer Cells.
Caption: General Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on prostate cancer cell lines, based on methodologies reported in the literature.
Cell Culture
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145, 22Rv1) are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For taxane-resistant cell lines like PC3-TxR and DU145-TxR, a low concentration of the taxane (e.g., paclitaxel) may be maintained in the culture medium to preserve the resistance phenotype.[3]
Cell Viability Assays (MTT and CCK-8)
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and/or combination agents.
-
Incubation: Cells are incubated with the treatments for a specified period, typically 24 to 96 hours.
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The medium is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for 1-4 hours.
-
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., FASN, p-Akt, Akt, β-catenin, PARP, AR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Collection: Cells are treated with this compound for the desired time. Both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a promising FASN inhibitor with significant preclinical activity in a range of prostate cancer cell line models. Its ability to inhibit key survival pathways, induce apoptosis, and synergize with existing chemotherapies, particularly in resistant settings, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FASN inhibition in prostate cancer and advance the clinical development of agents like this compound. Further investigation into predictive biomarkers of response and optimal combination strategies will be crucial for translating the preclinical promise of this compound into clinical benefit for patients with prostate cancer.
References
- 1. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The global threat of coronavirus pandemics necessitates the development of novel antiviral strategies. One promising avenue of research is the targeting of host cellular pathways that are essential for viral replication. This technical guide focuses on TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2. By inhibiting FASN, this compound disrupts a critical post-translational modification of the viral Spike protein, known as S-acylation or palmitoylation, thereby impeding viral entry and propagation. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in the antiviral effect of this compound.
Mechanism of Action: Targeting Host Lipid Metabolism
Coronaviruses are enveloped viruses that rely heavily on host cellular machinery for their replication and pathogenesis. A key host enzyme, Fatty Acid Synthase (FASN), has been identified as a critical dependency factor for numerous viruses, including human coronaviruses.[1][2] FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing palmitate.[2][3] This palmitate can then be utilized for various cellular processes that viruses co-opt for their own benefit, including the formation of viral replication complexes, energy production, and the post-translational modification of viral and host proteins.[1][4]
This compound is a small molecule inhibitor that potently and selectively targets FASN.[5][6][7] Its primary antiviral mechanism against coronaviruses lies in its ability to prevent the S-acylation of the Spike (S) glycoprotein.[8][9] The Spike protein, essential for viral entry into host cells, undergoes S-acylation on cysteine residues located in its cytoplasmic tail.[10][11] This lipid modification is crucial for efficient membrane fusion and viral spread.[10][11] By inhibiting FASN, this compound reduces the cellular pool of palmitoyl-CoA, the substrate for S-acylation, thereby preventing this critical modification of the Spike protein and ultimately attenuating viral infectivity.[10][11]
Quantitative Efficacy Data
The antiviral activity of this compound against various human coronaviruses has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Assay Details | Reference |
| IC50 (FASN) | 42 nM | In vitro biochemical assay | [5][8] |
| IC50 (Cellular Palmitate Synthesis) | 60 nM | Cellular assay | [8] |
| EC50 (SARS-CoV-2-mNG) | 11 nM | Fluorescence-based viral infection assay | [5] |
Table 1: Potency of this compound
| Virus | Cell Line | Treatment | Effect | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.2 µM this compound | ≈ 85-86% reduction in plaque formation | [10][11][12] |
| SARS-CoV-2 | HEK293 A2T2 | 0.1 µM or 1 µM this compound | ≈ 70% decrease in infection | [8][12] |
| Respiratory Syncytial Virus (RSV) | A549 | This compound | 250-fold reduction in infectious progeny | [3] |
| Parainfluenza 3 (PIV3) | HEp2 | This compound | 275-fold reduction in infectious progeny | [3] |
| Human Rhinovirus 16 (HRV16) | HeLa | TVB-2722 (related compound) | 40-fold reduction in infectious progeny | [3] |
Table 2: In Vitro Antiviral Activity of this compound
| Animal Model | Virus | Treatment | Outcome | Reference |
| A/J Mice | Murine Hepatitis Virus (MHV)-S (lethal dose) | 30 mg/kg this compound daily (oral gavage) | Promoted survival and recovery | [10][11][12] |
| BALB/c Mice | Respiratory Syncytial Virus (RSV)-A (Long) | This compound (oral administration) | 9 to 21-fold reduction in lung viral titers | [3] |
Table 3: In Vivo Efficacy of this compound
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of this compound.
Cell Culture and Viral Infections
-
Cell Lines:
-
Viruses:
In Vitro Antiviral Assays
-
Plaque Assay (HCoV-229E):
-
MRC-5 cells were infected with HCoV-229E.
-
After viral adsorption, cells were washed and overlaid with media containing this compound (e.g., 0.2 µM) or DMSO as a control.
-
Cells were incubated for several days to allow for plaque formation.
-
Plaques were visualized and quantified to determine the effect of the compound on viral spread.[10][11]
-
-
Immunofluorescence Assay (SARS-CoV-2):
-
HEK293 A2T2 cells were plated on coverslips and infected with SARS-CoV-2.
-
At 6 hours post-infection, the media was replaced with fresh media containing this compound (0.1 µM or 1 µM) or DMSO.[8]
-
After 18 hours of incubation, cells were fixed with 4% paraformaldehyde (PFA).[8]
-
Cells were permeabilized and stained for the SARS-CoV-2 nucleocapsid protein using a specific antibody.
-
Infection was quantified by confocal microscopy.[12]
-
-
Acyl-Biotinyl Exchange (ABE) Assay (to detect S-acylation):
-
HEK293T cells were transfected to express the coronavirus Spike protein.
-
Cells were treated with this compound or a control overnight.
-
Cell lysates were subjected to the ABE assay, which involves the specific capture of S-acylated proteins on a resin.
-
The captured proteins were then analyzed by immunoblotting to detect changes in Spike protein S-acylation.[10][12]
-
In Vivo Murine Model of Coronavirus Infection
-
Juvenile A/J mice were infected intranasally with a lethal dose of Murine Hepatitis Virus (MHV)-S.[12]
-
Mice were randomly assigned to treatment groups and received either this compound (30 mg/kg) or a solvent control daily by oral gavage, starting on the day of infection.[8]
-
The health of the mice was monitored daily, recording indicators such as body weight, temperature, and activity levels.[12]
-
Survival was tracked over the course of the experiment to determine the efficacy of the treatment.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Mechanism of action of this compound.
Figure 2: General workflow for in vitro antiviral assays.
Figure 3: Workflow for in vivo efficacy studies in a mouse model.
Conclusion and Future Directions
This compound represents a promising host-targeted antiviral candidate for the treatment of human coronavirus infections. Its mechanism of action, centered on the inhibition of FASN and the subsequent disruption of Spike protein S-acylation, offers a potential advantage in overcoming viral resistance, as the target is a host enzyme rather than a viral protein. The robust in vitro and in vivo data demonstrate its potential to significantly reduce viral replication and improve disease outcomes.
Further research is warranted to fully elucidate the therapeutic potential of FASN inhibitors like this compound. This includes:
-
Evaluation against a broader range of coronavirus variants and other respiratory viruses.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
-
Assessment of the potential for combination therapies with direct-acting antivirals.
The continued investigation of host-targeted therapies such as this compound is a critical component of a comprehensive strategy to combat current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian fatty acid synthase: a commonly used viral host dependency factor and a putative target for host-targeted broad-spectrum antiviral therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
TVB-3166: A Deep Dive into its Selectivity for Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). A critical enzyme in de novo lipogenesis, FASN is a key therapeutic target in oncology and metabolic diseases. This document outlines the selectivity of this compound for FASN over other enzymes, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Potency
This compound demonstrates high potency against its primary target, Fatty Acid Synthase. The following table summarizes the key inhibitory concentrations (IC50) obtained from biochemical and cellular assays. While extensive screening data against a broad panel of other enzymes is not publicly available, the consistent potency observed in both isolated enzyme and cellular contexts underscores its targeted activity.
| Target | Assay Type | IC50 (nM) | Reference |
| FASN | Biochemical Assay | 42 | [1] |
| Palmitate Synthesis | Cellular Assay | 81 | [1] |
Note: The selectivity of this compound is often described as high in the literature, differentiating it from earlier FASN inhibitors with known off-target effects.[2] However, a comprehensive quantitative selectivity panel against a broad range of kinases and other metabolic enzymes has not been published in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the core signaling pathways affected by FASN inhibition and the experimental workflow for assessing its cellular activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
FASN Biochemical Assay
This assay quantifies the direct inhibitory effect of this compound on purified FASN enzyme activity.
Objective: To determine the IC50 value of this compound against purified FASN enzyme.
Principle: The activity of FASN is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is a required cofactor for the fatty acid synthesis reaction.
Materials:
-
Purified recombinant human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of substrates (Acetyl-CoA, Malonyl-CoA) and cofactor (NADPH) in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add assay buffer, purified FASN enzyme, and varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of Acetyl-CoA, Malonyl-CoA, and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Readings are typically taken every 30-60 seconds for a period of 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Palmitate Synthesis Assay
This assay measures the ability of this compound to inhibit the synthesis of new fatty acids within a cellular context.
Objective: To determine the cellular IC50 value of this compound for the inhibition of de novo palmitate synthesis.
Principle: Cells are incubated with a stable isotope-labeled precursor, [1-¹³C]acetate. The incorporation of the ¹³C label into newly synthesized palmitate is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
[1-¹³C]acetate
-
96-well cell culture plates
-
Reagents for cell lysis and saponification (e.g., sodium hydroxide)
-
Reagents for sample extraction (e.g., organic solvents)
-
Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Seed cells into 96-well culture plates and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound and a fixed concentration of [1-¹³C]acetate (e.g., 1 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 18 hours) to allow for the synthesis and labeling of new fatty acids.
-
Cell Lysis and Saponification: Wash the cells to remove excess labeled precursor. Lyse the cells and saponify the lipids by adding a strong base (e.g., sodium hydroxide) and heating.
-
Sample Preparation: Neutralize the samples and extract the fatty acids using an appropriate organic solvent. Dry down the organic phase and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the samples onto an LC-MS system. Separate the fatty acids by reverse-phase chromatography and detect the mass-to-charge ratio of both unlabeled (¹²C) and labeled (¹³C) palmitate.
-
Data Analysis: Determine the amount of ¹³C-labeled palmitate relative to the total palmitate for each inhibitor concentration. Calculate the percentage of inhibition of de novo palmitate synthesis and determine the cellular IC50 value by plotting the inhibition against the log of the inhibitor concentration.
Conclusion
This compound is a potent inhibitor of FASN with demonstrated activity in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of FASN, leading to the downstream modulation of critical signaling pathways implicated in cancer cell growth and survival. While its selectivity profile is described as favorable, a comprehensive public dataset comparing its activity against a wide range of other enzymes is currently unavailable. The detailed protocols provided herein offer a foundation for the further investigation and characterization of this and other FASN inhibitors.
References
An In-depth Technical Guide to the Reversible Inhibition of Fatty Acid Synthase by TVB-3166
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the de novo synthesis of palmitate. In numerous cancer types, FASN is significantly overexpressed and correlates with tumor progression, chemoresistance, and poor patient survival. This dependency on endogenous lipid synthesis presents a compelling therapeutic window for cancer treatment. TVB-3166 is a potent, selective, reversible, and orally-available small molecule inhibitor of FASN. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of FASN.[1][2] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[3] In cancer cells, this synthesized palmitate is essential for numerous functions:
-
Membrane Synthesis: Provides building blocks for the rapidly proliferating cell membranes.
-
Protein Modification: Required for protein palmitoylation, a post-translational modification crucial for protein localization and function, including that of oncogenic proteins.
-
Signaling Platforms: Essential for the integrity of lipid rafts, specialized membrane microdomains that concentrate signaling proteins and facilitate oncogenic pathway activation.[4][5]
By inhibiting FASN, this compound depletes the intracellular pool of newly synthesized palmitate. This leads to a cascade of anti-neoplastic effects, including the disruption of lipid raft architecture, inhibition of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, induction of cell cycle arrest, and ultimately, apoptosis in tumor cells.[3][4] A key characteristic of this compound is its reversible mode of inhibition, which contributes to its tolerability profile.[3][4] Furthermore, its efficacy is specifically targeted towards cancer cells, which are highly dependent on de novo lipogenesis, while normal cells, which primarily utilize circulating lipids, are largely unaffected.[3][5]
Quantitative Data Presentation
The efficacy of this compound has been quantified across biochemical, cellular, and cell viability assays. The following tables summarize the key inhibitory concentrations (IC50).
Table 1: Biochemical and Cellular IC50 Values for this compound
| Assay Type | Target/Process Measured | IC50 Value (nM) | Reference(s) |
| Biochemical Assay | Human FASN Enzymatic Activity | 42 nM | [2][3][4][6] |
| Cellular Assay | De Novo Palmitate Synthesis | 81 nM | [3][4][6] |
Table 2: Cell Viability IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference(s) |
| CALU-6 | Non-Small-Cell Lung Cancer | 100 nM | [4][6] |
Note: A broader panel of 90 different tumor cell lines showed a range of sensitivities to this compound, with CALU-6 being among the most sensitive.[4]
Signaling and Logic Diagrams
The following diagrams illustrate the core concepts of FASN signaling, its inhibition by this compound, and the experimental logic for its evaluation.
References
- 1. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
TVB-3166: A Comprehensive Technical Guide to its In Vitro Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, with a focus on its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. This document details the experimental methodologies used to determine these values and explores the underlying signaling pathways affected by this potent anti-cancer agent.
Core Efficacy Data: IC50 Values of this compound
The potency of this compound has been evaluated through various in vitro assays, including direct enzyme inhibition, assessment of cellular metabolic function, and cell viability. The IC50 values, representing the concentration of the inhibitor required to reduce a specific biological activity by half, are summarized below.
| Assay Type | Cell Line/Target | Tissue of Origin | IC50 Value (nM) | Reference |
| Biochemical Assay | Purified Human FASN | - | 42 | [1] |
| Palmitate Synthesis | HeLa-Ohio | Cervical Cancer | 81 | [1] |
| CALU-6 | Non-Small Cell Lung Cancer | 81 | [1] | |
| Cell Viability | CALU-6 | Non-Small Cell Lung Cancer | 61 | |
| Cell Death | CALU-6 | Non-Small Cell Lung Cancer | 100 | [1] |
| General Sensitivity | 90 Cancer Cell Lines | Various | 20 - 200 | [1] |
It is noteworthy that studies on a panel of 90 different tumor cell lines have demonstrated a dose-dependent induction of cell death with this compound in the range of 20-200 nM.[1] Furthermore, investigations into various cancer cell lines, including ovarian (OVCAR-8), colorectal (COLO-205), and prostate (22Rv1), have shown a spectrum of sensitivity to this compound, with OVCAR-8 and COLO-205 exhibiting heightened sensitivity in colony growth assays compared to 22Rv1.[1]
Experimental Protocols
The determination of IC50 values and the elucidation of the mechanism of action of this compound rely on a variety of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Cell Viability and IC50 Determination: CellTiter-Glo® Luminescent Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Principle: This homogeneous "add-mix-measure" assay involves the addition of a single reagent to cultured cells. This reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present. The amount of ATP is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 72 or 96 hours). Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Detection: Annexin V Staining by Flow Cytometry
Annexin V staining is a standard method for detecting early-stage apoptosis.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Collect both the detached and adherent cells by centrifugation.
-
-
Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanism of Action
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a compound like this compound in a cancer cell line.
Caption: Workflow for IC50 determination using a cell viability assay.
Signaling Pathway of FASN Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting FASN, which in turn disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: Simplified signaling pathway of FASN inhibition by this compound.
References
The FASN Inhibitor TVB-3166: A Technical Guide to its Impact on Cellular Palmitate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its consequential effects on cellular palmitate synthesis and downstream oncogenic signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2] FASN is frequently overexpressed in various cancer types, where it plays a critical role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thus supporting rapid cell proliferation and survival.[3][4] this compound exerts its anti-tumor effects by directly inhibiting the keto-reductase enzymatic function of FASN, thereby blocking the synthesis of palmitate.[1] This inhibition leads to a cascade of downstream effects, including the disruption of lipid raft architecture, inhibition of critical signaling pathways, and ultimately, induction of apoptosis in tumor cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting FASN and cellular palmitate synthesis, as well as its impact on tumor cell viability.
| Parameter | Cell Line | IC50 Value | Reference |
| Biochemical FASN Inhibition | - | 42 nM | [1][5] |
| Cellular Palmitate Synthesis Inhibition | HeLa | 60 nM | [1] |
| CALU-6 | 81 nM | [1] | |
| Cell Viability (Apoptosis Induction) | CALU-6 | 100 nM | [1] |
Table 1: IC50 Values of this compound
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| CALU-6, COLO-205, OVCAR-8, 22Rv1 | 0.02, 0.2, 2.0 µM | 96 hours | Dose-dependent increase in PARP cleavage (apoptosis marker) | [1] |
| COLO-205, A549 | 0.2 µM | 48 hours | Inhibition of TCF promoter-driven luciferase expression (β-catenin pathway) | [1] |
| COLO-205, A549 | 0.2 µM | 96 hours | Dose-dependent inhibition of β-catenin S675 phosphorylation | [1] |
Table 2: Effects of this compound on Downstream Signaling and Apoptosis
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on cellular palmitate synthesis and downstream signaling.
Cellular Palmitate Synthesis Assay
This assay measures the rate of de novo palmitate synthesis in cells by tracing the incorporation of a labeled precursor.
Materials:
-
Cell line of interest (e.g., HeLa, CALU-6)
-
Complete cell culture medium
-
This compound
-
¹³C-labeled acetate or ¹³C-labeled glucose
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Mass spectrometer
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for a specified period (e.g., 18 hours).
-
During the last few hours of treatment, supplement the culture medium with ¹³C-labeled acetate or ¹³C-labeled glucose.
-
Following incubation, wash the cells with phosphate-buffered saline (PBS).
-
Perform a lipid extraction using appropriate organic solvents.
-
Analyze the lipid extracts by mass spectrometry to quantify the amount of ¹³C-labeled palmitate.
-
Calculate the dose-dependent inhibition of palmitate synthesis and determine the IC50 value.[1]
Western Blot Analysis for Signaling Proteins
This protocol is used to assess the impact of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell lines (e.g., CALU-6, COLO-205, OVCAR-8, 22Rv1)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., FASN, p-AKT (S473), p-RPS6, cleaved PARP, p-β-catenin (S675), β-catenin)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a designated time (e.g., 96 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound effects.
Downstream Consequences of FASN Inhibition by this compound
The inhibition of de novo palmitate synthesis by this compound triggers a series of downstream events that are detrimental to cancer cell survival.
-
Disruption of Lipid Rafts: Palmitate is a crucial component of cellular membranes, particularly lipid rafts, which are microdomains rich in signaling proteins. By depleting palmitate, this compound disrupts the integrity of these rafts, leading to the mislocalization and impaired function of raft-associated signaling molecules.[1][3]
-
Inhibition of Pro-Survival Signaling: The disruption of lipid rafts and the direct impact on protein palmitoylation lead to the inhibition of key oncogenic signaling pathways.
-
PI3K-AKT-mTOR Pathway: This pathway, central to cell growth, proliferation, and survival, is downregulated following this compound treatment, as evidenced by decreased phosphorylation of AKT and its downstream effector, RPS6.[1]
-
β-catenin Pathway: this compound has been shown to inhibit the transcriptional activity of the β-catenin pathway and reduce the phosphorylation of β-catenin at serine 675, a modification associated with its stability and nuclear localization.[1]
-
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells. This is demonstrated by the cleavage of PARP, a hallmark of apoptosis, in various tumor cell lines treated with this compound.[1] Importantly, this compound shows selectivity for tumor cells, with minimal effects on normal cells.[2][3]
Conclusion
This compound is a potent and selective inhibitor of FASN that effectively blocks cellular palmitate synthesis. This primary action initiates a cascade of anti-tumor effects, including the disruption of membrane lipid rafts and the inhibition of critical pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin. The comprehensive data presented in this guide underscore the therapeutic potential of FASN inhibition with this compound as a promising strategy in oncology. Further research is warranted to explore its efficacy in various cancer subtypes and in combination with other therapeutic agents.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
The Preclinical Profile of TVB-3166: A Potent and Selective FASN Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TVB-3166 is an orally available, potent, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Overexpression of FASN is a hallmark of many human cancers and is associated with tumor progression, metastasis, and poor patient prognosis.[2][3] This technical guide provides a comprehensive overview of the preclinical studies and findings for this compound, focusing on its mechanism of action, anti-tumor activity, and effects on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.
Core Findings and Quantitative Data
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models. Its primary mechanism of action is the inhibition of FASN, which leads to a depletion of cellular palmitate, a critical component for membrane synthesis, energy storage, and protein modification.[2][4] This disruption of lipid metabolism selectively induces apoptosis in cancer cells while having minimal effect on normal cells.[2]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical FASN IC50 | 42 nM | Cell-free biochemical assay | [1] |
| Cellular Palmitate Synthesis IC50 | 81 nM | Cellular assay | [1] |
| Cellular Viability IC50 (CALU-6) | 0.10 µM | Non-small-cell lung tumor cells | [1] |
Table 2: In Vivo Xenograft Studies with this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Various human cancer xenografts | 30-100 mg/kg/day, oral gavage | Dose-dependent inhibition of tumor growth | [1] |
| Non-small-cell lung cancer PDX | 60 mg/kg/day, oral gavage | Significant tumor growth inhibition | [4] |
Mechanism of Action and Signaling Pathways
The anti-tumor effects of this compound extend beyond simple inhibition of lipogenesis. Preclinical studies have revealed that FASN inhibition by this compound modulates critical oncogenic signaling pathways.
PI3K-AKT-mTOR Pathway
This compound treatment has been shown to inhibit the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] This is evidenced by reduced phosphorylation of key downstream effectors of this pathway.[4]
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sagimet.com [sagimet.com]
Methodological & Application
Application Notes and Protocols for TVB-3166 in Cell Culture
Introduction
TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the key enzyme responsible for the synthesis of palmitate, a saturated fatty acid crucial for various cellular processes.[2][4] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient prognosis.[3][5] this compound exerts its anti-tumor effects by inhibiting FASN, leading to the disruption of lipid metabolism, interference with cellular signaling pathways, and induction of apoptosis in cancer cells, while having minimal impact on normal cells.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound is a reversible inhibitor of FASN.[1][6][3] By blocking the activity of this enzyme, this compound reduces the intracellular levels of palmitate and other saturated fatty acids.[3] This disruption of lipid synthesis has several downstream consequences:
-
Disruption of Lipid Rafts: The inhibition of FASN alters the composition of cellular membranes, particularly lipid rafts. This disruption can affect the localization and function of membrane-associated proteins.[3][4]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[2][3][4][5]
-
Induction of Apoptosis: The cellular stress caused by the inhibition of fatty acid synthesis and disruption of signaling pathways ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][3][4][7]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
| Parameter | IC50 Value | Reference |
| Biochemical FASN Inhibition | 42 nM | [1][6] |
| Cellular Palmitate Synthesis | 81 nM | [1] |
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| CALU-6 | Non-Small-Cell Lung | Cell Viability | 0.10 µM (IC50) | 7 days | [1][3] |
| Multiple (90 cell lines) | Various Solid and Hematopoietic | Cell Viability | 0.2 µM | 7 days | [3] |
| CALU-6, COLO-205, OVCAR-8, 22Rv1 | Lung, Colon, Ovarian, Prostate | Western Blot (PARP cleavage) | 0.02 - 2.0 µM | 4 days | [8] |
| SCC-9 ZsG, LN-1A | Oral Squamous Cell Carcinoma | MTT Assay (Viability) | Significant reduction | Not specified | [7] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Proliferation Assay | 0.2 µM | 7 days | [9] |
| HEK293T-hACE2, Caco-2, MEF-hACE2 | Not applicable (viral infection) | SARS-CoV-2 Infection | 11 nM (EC50) | 16 hours pre-treatment | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CALU-6)
-
Complete growth medium (e.g., Advanced MEM with 1% charcoal-stripped FBS)
-
This compound stock solution (in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 7 days).[8]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
This protocol allows for the investigation of this compound's effect on key proteins in signaling pathways like PI3K-AKT-mTOR.
Materials:
-
Cancer cell line of interest (e.g., CALU-6, COLO-205)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-AKT, anti-p-RPS6, anti-PARP, anti-FASN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) and a vehicle control for the desired duration (e.g., 96 hours).[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sagimet.com [sagimet.com]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3166 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3166 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancer types. Inhibition of FASN by this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt oncogenic signaling pathways in cancer cells, making it a promising candidate for anti-cancer therapy. These application notes provide a comprehensive overview of the in vitro use of this compound, including effective concentrations, detailed experimental protocols for key assays, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting FASN, which catalyzes the synthesis of palmitate.[1] This inhibition leads to a cascade of downstream cellular events:
-
Disruption of Lipid Rafts: FASN inhibition alters the lipid composition of cell membranes, leading to the disorganization of lipid rafts. This disrupts the localization and function of raft-associated signaling proteins.[2][3]
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[1][4]
-
Induction of Apoptosis: By disrupting cellular metabolism and signaling, this compound treatment leads to the induction of apoptosis in cancer cells.[2][5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The effective concentration of this compound in vitro can vary depending on the cell line and the specific assay. The following tables summarize key quantitative data from published studies.
Table 1: IC50 and EC50 Values for this compound
| Parameter | Cell Line/Assay | IC50/EC50 Value | Reference |
| FASN Biochemical Assay | Cell-free | 42 nM | [6][7] |
| Cellular Palmitate Synthesis | - | 81 nM | [6][7] |
| Cell Viability (CALU-6) | Non-small-cell lung cancer | 100 nM | [8][9] |
| SARS-CoV-2 Inhibition | HEK293T-hACE2 | 11 nM | [10] |
Table 2: Effective Concentration Ranges of this compound in In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range | Treatment Duration | Reference(s) |
| Cell Viability | Various solid and hematopoietic tumor cell lines | 20 - 200 nM | 7 days | [2][8] |
| Western Blot | CALU-6, COLO-205, OVCAR-8, 22Rv1 | 20 nM - 2 µM | 96 hours | [8] |
| Apoptosis Induction | CALU-6, 22Rv1 | ~100 - 200 nM | 72 - 96 hours | [8] |
| Lipid Raft Disruption | COLO-205, CALU-6 | Not specified | 96 hours | [8] |
| Gene Expression Analysis | PANC-1, 22Rv1 | 100 nM - 1 µM | Not specified | [8] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies profiling the sensitivity of tumor cell lines to this compound.[2][11]
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Advanced MEM media with 1% charcoal-stripped FBS
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density optimized for logarithmic growth over the 7-day treatment period.
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. A typical concentration range is 20 nM to 200 nM.[2][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 7 days.
-
Assay: On day 7, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression and signaling pathways.[8]
Workflow Diagram:
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and allow them to adhere. Treat with this compound at desired concentrations (e.g., 0.02, 0.2, or 2.0 µM) for 96 hours.[8]
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
Lipid Raft Analysis by Fluorescence Microscopy
This protocol is to visualize the disruption of lipid rafts upon this compound treatment.[2]
Workflow Diagram:
Materials:
-
Cancer cell lines (e.g., COLO-205, CALU-6)
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody against a lipid raft-associated protein (e.g., anti-N-Ras)
-
Fluorescently-labeled secondary antibody
-
FITC-conjugated Cholera Toxin B subunit (to label GM1, a lipid raft marker)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish. Treat with this compound for 96 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes on ice.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-N-Ras) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Staining: Incubate with a fluorescently-labeled secondary antibody and FITC-conjugated Cholera Toxin B subunit for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a confocal microscope. Disruption of the ring-like staining of Cholera Toxin B and mislocalization of the raft-associated protein indicate lipid raft disruption.
Conclusion
This compound is a valuable tool for studying the role of FASN in cancer biology. The protocols and data presented here provide a foundation for researchers to design and execute in vitro experiments to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sagimet.com [sagimet.com]
Application Notes and Protocols for TVB-3166 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in preclinical in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease contexts, particularly in oncology and virology.
Mechanism of Action
This compound is an orally available, reversible inhibitor of FASN, the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2][3] By blocking FASN, this compound disrupts de novo lipogenesis, a metabolic pathway often upregulated in cancer cells and required for viral replication.[4][5][6] This inhibition leads to a cascade of downstream effects, including the disruption of lipid raft architecture, inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[2][5][6][7]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various published in vivo mouse model studies.
| Mouse Model | Cancer/Disease Type | This compound Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings |
| Xenograft | Non-Small Cell Lung Cancer (NSCLC) | 30, 60, 100 mg/kg | Oral gavage | Not specified | Once daily for 20 days | Dose-dependent tumor growth inhibition.[8] |
| Xenograft | Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) | Not specified for this compound, but a newer analog TVB-3664 was used. | Not specified | Not specified | Not specified | This compound showed anti-proliferative effects in CRC cell lines.[4] |
| Xenograft | NSCLC | 60 mg/kg | Oral gavage | Not specified | Once daily | Synergistic tumor growth inhibition when combined with paclitaxel or docetaxel.[9] |
| Viral Infection | Murine Hepatitis Virus (MHV) | 30 mg/kg | Oral gavage | Corn oil with 10% DMSO | Once daily | Prolonged survival and reduced clinical symptoms.[10][11] |
| Xenograft | Ovarian Cancer | Not specified | Oral gavage | Not specified | Not specified | This compound inhibits xenograft tumor growth.[3] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is adapted from studies using this compound in mouse models of viral infection.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of DMSO (10% of the final volume) to the vial containing the this compound powder.
-
Briefly vortex the mixture to dissolve the powder.
-
Gently warm the solution in a 37°C water bath to aid dissolution.
-
Add corn oil to achieve the final desired concentration (e.g., 5 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.12 mL).
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Administer the prepared solution to mice via oral gavage.
Note: For some applications, this compound has been formulated in 100% PEG-400 and then diluted with water to a final PEG concentration of 30% for oral dosing.[12]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, BALB/c nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in an appropriate medium (e.g., PBS or serum-free medium).
-
Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse. Matrigel may be mixed with the cells to promote tumor growth.
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
Data Collection:
-
Endpoint:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Xenograft study workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sagimet.com [sagimet.com]
- 8. sagimet.com [sagimet.com]
- 9. researchgate.net [researchgate.net]
- 10. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TVB-3166, a Potent FASN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of TVB-3166, a selective and orally available inhibitor of Fatty Acid Synthase (FASN). The provided protocols and diagrams are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous solvents, as the presence of moisture can affect the solubility, particularly in DMSO.[1][2]
| Solvent | Solubility | Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 - 77 mg/mL | 162.56 - 200.27 mM | Ultrasonic treatment may be required for complete dissolution. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent. |
| Ethanol | Insoluble | N/A | Not a suitable solvent for creating stock solutions. |
| Water | Insoluble | N/A | Not soluble in aqueous solutions alone. |
| Methanol | Data not available | N/A | Empirical testing is recommended to determine solubility. |
| Acetonitrile | Data not available | N/A | Empirical testing is recommended to determine solubility. |
| Isopropanol | Data not available | N/A | Empirical testing is recommended to determine solubility. |
| Polyethylene Glycol 300 (PEG300) | Forms a clear solution when co-solvated with DMSO. | See in vivo formulation protocols. | Used as a vehicle for in vivo administration. |
| Corn Oil | Forms a suspension. | See in vivo formulation protocols. | Used as a vehicle for oral gavage in in vivo studies. |
Signaling Pathways Affected by this compound
This compound exerts its anti-tumor effects by inhibiting FASN, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The two primary pathways affected are the PI3K-AKT-mTOR and the Wnt/β-catenin signaling cascades.[2]
References
Application Notes and Protocols for TVB-3166 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor cell proliferation, survival, and resistance to therapy. Inhibition of FASN by this compound has been demonstrated to induce apoptosis in a variety of cancer cell lines, making it a promising therapeutic agent.[1][2][3][4] These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cells treated with this compound.
Mechanism of Action
This compound inhibits FASN, leading to a depletion of intracellular palmitate. This disruption of lipid metabolism has several downstream effects that culminate in the induction of apoptosis. Key mechanistic aspects include:
-
Disruption of Lipid Rafts: Reduced palmitate levels alter the composition and integrity of lipid rafts in the cell membrane. This affects the localization and function of membrane-associated signaling proteins.
-
Inhibition of Pro-Survival Signaling Pathways: this compound treatment has been shown to inhibit key pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][3]
-
Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in fatty acid metabolism can lead to ER stress, a condition that can trigger apoptosis.
Data Presentation
The induction of apoptosis by this compound is both dose- and time-dependent. The following tables summarize the effective concentration range and treatment durations for observing key apoptotic markers.
| Parameter | Value | Reference |
| Biochemical IC50 (FASN) | 42 nM | [2] |
| Cellular Palmitate Synthesis IC50 | 81 nM | [2] |
| Effective Concentration for Apoptosis Induction | 20 - 200 nM | [1][2][3] |
| Cell Line | Treatment Duration | Apoptotic Marker | Assay | Reference |
| CALU-6 (Lung Cancer) | 96 hours | Annexin V Staining | Flow Cytometry | [1] |
| 22Rv1 (Prostate Cancer) | 72 hours | Annexin V Staining | Flow Cytometry | [1] |
| Various Cancer Cell Lines | 96 hours | Cleaved PARP | Western Blot | [1] |
| COLO-205, A549 | 48 - 96 hours | β-catenin pathway inhibition | Western Blot / Luciferase Assay | [1] |
| Various Cancer Cell Lines | 4 days | Cleaved PARP | Western Blot | [5] |
| Oral Squamous Carcinoma Cells | Not Specified | Annexin V-PE/7-ADD Labeling | Flow Cytometry | [6] |
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and resume logarithmic growth for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. A typical concentration range for inducing apoptosis is 20-200 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For time-course experiments, set up separate plates for each time point (e.g., 24, 48, 72, 96 hours).
-
Cell Harvesting: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols. For adherent cells, collect both the floating and attached cells to ensure the inclusion of apoptotic cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection and quantification of early and late apoptotic cells using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells as described in Protocol 1. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Detection of Cleaved PARP and Cleaved Caspase-3 by Western Blot
This protocol describes the detection of key apoptotic protein markers by Western blotting.
Materials:
-
This compound treated and control cells
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-cleaved caspase-3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Lipid Rafts Following TVB-3166 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of lipid rafts in cancer cells treated with TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). By inhibiting FASN, this compound disrupts the synthesis of palmitate, a key component of membrane lipids, leading to alterations in lipid raft architecture and the mislocalization of raft-associated signaling proteins.[1][2][3] This protocol is designed to enable researchers to visualize and quantify these changes, providing insights into the mechanistic effects of FASN inhibition on cellular signaling and survival.
Introduction to this compound and Lipid Rafts
This compound is an orally available, reversible small-molecule inhibitor of FASN.[2][3] FASN is a key enzyme in de novo fatty acid synthesis and is overexpressed in many human cancers, correlating with poor prognosis.[4][5] The inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models.[1][2][3]
Lipid rafts are dynamic, ordered microdomains of the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[5] These platforms play a crucial role in signal transduction by concentrating signaling molecules.[5] The integrity of lipid rafts is dependent on their lipid composition, particularly the presence of saturated fatty acids like palmitate. By depleting cellular palmitate, this compound disrupts lipid raft organization, leading to the delocalization of raft-dependent signaling proteins, such as N-Ras, and the inhibition of downstream pro-survival pathways like PI3K-AKT-mTOR.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on lipid raft integrity and the localization of associated proteins. This data is based on findings from published studies and represents typical results that can be obtained using the provided protocol.
| Cell Line | Treatment | Concentration (nM) | Duration (h) | Parameter Measured | Method | Result | Reference |
| COLO-205 | This compound | 200 | 96 | Lipid Raft Organization | Immunofluorescence (Cholera Toxin B) | Disrupted, less continuous staining | [2] |
| COLO-205 | This compound | 200 | 96 | N-Ras Localization | Immunofluorescence | Diffuse cytoplasmic staining, reduced membrane localization | [2] |
| CALU-6 | This compound | 200 | 96 | Lipid Raft Organization | Immunofluorescence (Cholera Toxin B) | Disrupted, punctate staining pattern | [2] |
| CALU-6 | This compound | 200 | 96 | N-Ras Localization | Immunofluorescence | Decreased co-localization with membrane markers | [2] |
| Breast Cancer Cells (Luminal A) | This compound | Not Specified | Not Specified | Lipid Raft Architecture | Mechanistic Studies | Disruption of lipid raft architecture | [4] |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of lipid rafts and associated proteins in cancer cells following treatment with this compound.
Materials
-
Cell Lines: e.g., COLO-205 (colorectal adenocarcinoma), CALU-6 (lung carcinoma), or other cancer cell lines with high FASN expression.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Lipid Raft Marker: Fluorescently conjugated Cholera Toxin Subunit B (CT-B) (e.g., Alexa Fluor 488 conjugate) to detect ganglioside GM1.
-
Raft-Associated Protein: Rabbit anti-N-Ras antibody.
-
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore with a different emission spectrum from the CT-B conjugate (e.g., Alexa Fluor 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass coverslips and microscope slides.
-
Fluorescence microscope (confocal recommended for optimal imaging).
Protocol
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A final concentration range of 20-200 nM is recommended based on published data.[2][3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired duration (e.g., 48-96 hours).[2]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular protein staining):
-
If staining for an intracellular protein like N-Ras, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody/Lipid Raft Staining:
-
Dilute the primary antibody (anti-N-Ras) and the fluorescently conjugated Cholera Toxin Subunit B in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the cells with the primary antibody and CT-B solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Staining:
-
Dilute the fluorescently conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Allow the mounting medium to cure.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. A confocal microscope is recommended for high-resolution imaging and to visualize the co-localization of proteins with lipid rafts.
-
Capture images using appropriate filter sets for each fluorophore.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for immunofluorescence staining.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palmitate Synthesis Assay using ¹³C-Acetate with TVB-3166
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis, the process of creating fatty acids from non-lipid precursors, is a critical metabolic pathway for proliferating cancer cells. Fatty Acid Synthase (FASN), the key enzyme in this pathway, catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor growth, survival, and resistance to therapy.[1][2][3] This has made FASN an attractive target for anticancer drug development.
TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of FASN.[1][2][4] It has demonstrated anti-tumor activity in a variety of preclinical cancer models by inducing apoptosis and inhibiting cell growth.[1][2] Mechanistic studies have shown that FASN inhibition by this compound leads to the disruption of lipid raft architecture and the inhibition of critical signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2]
This application note provides a detailed protocol for a palmitate synthesis assay using ¹³C-acetate as a metabolic tracer to evaluate the inhibitory activity of this compound in cancer cell lines. The incorporation of ¹³C from acetate into newly synthesized palmitate is measured by gas chromatography-mass spectrometry (GC-MS), providing a direct and quantitative assessment of FASN activity in a cellular context.
Signaling Pathways and Experimental Workflow
De Novo Palmitate Synthesis Pathway
The synthesis of palmitate begins with the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is then carboxylated to malonyl-CoA, the rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC). FASN then sequentially adds two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing the 16-carbon saturated fatty acid, palmitate.
Downstream Signaling Pathways Affected by FASN Inhibition
Inhibition of FASN by this compound has been shown to impact key oncogenic signaling pathways. The disruption of lipid metabolism affects the integrity of lipid rafts, which are specialized membrane microdomains essential for the proper localization and function of signaling proteins. This can lead to the downregulation of pathways like PI3K-AKT-mTOR and β-catenin, which are crucial for cell growth, proliferation, and survival.
Experimental Workflow Overview
The experimental workflow involves culturing cancer cells, treating them with varying concentrations of this compound, and labeling with ¹³C-acetate. Subsequently, cellular lipids are extracted, saponified to release free fatty acids, and derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.
Quantitative Data Summary
The inhibitory effect of this compound on palmitate synthesis is dose-dependent. The half-maximal inhibitory concentration (IC₅₀) values for cellular palmitate synthesis have been determined in various cancer cell lines.
| Cell Line | Cancer Type | Palmitate Synthesis IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 0.060 | [1] |
| CALU-6 | Non-Small Cell Lung Cancer | 0.081 | [1] |
| A549 | Non-Small Cell Lung Cancer | ~0.07 (inferred from antiviral activity) | [5] |
Note: The IC₅₀ values can vary depending on the cell line, culture conditions, and assay parameters. It is recommended to determine the IC₅₀ in the specific cell line of interest.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, CALU-6, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
¹³C₂-Sodium Acetate (or other ¹³C-labeled acetate)
-
Internal Standard (e.g., heptadecanoic acid)
-
Methanol
-
Chloroform
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Hexane or Isooctane
-
Boron Trifluoride (BF₃) in Methanol (14%)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
GC-MS grade solvents
Protocol 1: Cell Culture, Treatment, and Labeling
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
¹³C-Acetate Labeling: After the this compound treatment, replace the medium with fresh medium containing the same concentrations of this compound and supplemented with ¹³C-acetate (e.g., 0.5 mM ¹³C₂-Sodium Acetate). Incubate for a defined period (e.g., 4-8 hours) to allow for the incorporation of the label into newly synthesized fatty acids.
Protocol 2: Lipid Extraction
-
Cell Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform to each well. Scrape the cells and transfer the cell lysate to a glass tube.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to each tube. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or in a speed vacuum concentrator.
Protocol 3: Saponification and Derivatization
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol. Incubate at 80°C for 1 hour to hydrolyze the fatty acid esters.
-
Acidification: After cooling to room temperature, add 1 mL of 1 M HCl to acidify the solution (pH < 2).
-
Fatty Acid Extraction: Add 2 mL of hexane or isooctane, vortex vigorously, and centrifuge at 2000 x g for 5 minutes. Collect the upper organic phase containing the free fatty acids. Repeat the extraction once more and combine the organic phases.
-
Derivatization to FAMEs: Evaporate the solvent. Add 1 mL of 14% BF₃ in methanol and incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
FAMEs Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) for GC-MS analysis.
Protocol 4: GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).
-
Injection: Inject 1-2 µL of the FAMEs sample into the GC.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 240°C) at a rate of 3-5°C/minute. Hold at the final temperature for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan mode to identify the palmitate methyl ester peak, followed by selected ion monitoring (SIM) to quantify the different isotopologues of palmitate methyl ester (m/z 270 for unlabeled, m/z 271 for M+1, etc.).
-
-
Data Analysis:
-
Identify the peak corresponding to palmitate methyl ester based on its retention time and mass spectrum.
-
Determine the relative abundance of the different mass isotopologues of palmitate methyl ester.
-
Calculate the percentage of newly synthesized palmitate by determining the fraction of ¹³C-labeled palmitate relative to the total palmitate pool.
-
Plot the percentage of newly synthesized palmitate against the concentration of this compound to determine the dose-response curve and calculate the IC₅₀.
-
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on de novo palmitate synthesis in cancer cells. The use of ¹³C-acetate as a metabolic tracer coupled with GC-MS analysis offers a robust and quantitative method to measure FASN activity in a cellular setting. This assay is a valuable tool for researchers and drug development professionals studying FASN inhibitors and their impact on cancer cell metabolism and signaling. The provided diagrams and protocols offer a clear framework for implementing this assay and understanding the broader biological context of FASN inhibition.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sagimet.com [sagimet.com]
- 5. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses | PLOS One [journals.plos.org]
Application Notes: Evaluating Anchorage-Independent Growth Inhibition by TVB-3166 using a Soft Agar Assay
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of malignant cells.[1][2][3] Unlike normal cells, which require attachment to a solid substrate for proliferation, cancer cells can grow and form colonies in a semi-solid medium, such as soft agar. The soft agar assay is the most stringent in vitro method for detecting this aspect of tumorigenicity and for evaluating the efficacy of anti-cancer therapeutics.[4]
TVB-3166 is a potent, selective, and orally available inhibitor of Fatty Acid Synthase (FASN).[5][6][7] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[5][6] In many human cancers, FASN is significantly overexpressed and its activity is elevated, contributing to membrane biosynthesis, energy storage, and protein modification necessary for rapid tumor cell growth and survival.[5][6] Inhibition of FASN by this compound has been shown to disrupt these processes, leading to apoptosis and the suppression of tumor growth.[6][8][9] Mechanistically, FASN inhibition by this compound has been shown to disrupt lipid raft architecture and interfere with critical oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[5][6][8][9]
These application notes provide a detailed protocol for utilizing the soft agar assay to quantify the inhibitory effect of this compound on the anchorage-independent growth of cancer cells.
Mechanism of Action of this compound
This compound selectively targets FASN, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate.[6] By blocking this crucial step in lipid biosynthesis, this compound depletes the pool of endogenous fatty acids required by cancer cells. This leads to a cascade of anti-tumor effects, including the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[6][10]
Experimental Data
The efficacy of this compound is measured by a dose-dependent reduction in both the number and size of colonies formed in soft agar. Below is a summary of representative data obtained from a 21-day soft agar assay using a cancer cell line known to overexpress FASN.
| This compound Conc. (nM) | Average Colony Count (per well) | % Inhibition of Colony Formation | Average Colony Diameter (μm) |
| 0 (Vehicle Control) | 250 ± 18 | 0% | 150 ± 12 |
| 20 | 185 ± 15 | 26% | 115 ± 10 |
| 50 | 110 ± 12 | 56% | 80 ± 9 |
| 100 | 45 ± 8 | 82% | 55 ± 6 |
| 200 | 12 ± 4 | 95% | < 50 (indistinct) |
Data are presented as mean ± standard deviation from triplicate wells.
Detailed Protocol: Soft Agar Assay with this compound
This protocol outlines the procedure for assessing the effect of this compound on anchorage-independent growth.
I. Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., COLO-205, CALU-6, OVCAR-8).[8]
-
Culture Medium: Appropriate complete medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Agarose: High-quality, low-melting-point agarose (autoclaved).
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and make serial dilutions.
-
Plates: 6-well or 12-well cell culture plates.
-
Stain: 0.005% Crystal Violet in a methanol/water solution.[4][11]
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
II. Preparation of Agar Layers
It is critical to perform all steps under sterile conditions in a laminar flow hood. Agar solutions should be kept in a 40-42°C water bath to prevent premature solidification without killing the cells.[4]
-
Base Agar Layer (e.g., 0.6%):
-
Prepare a 1.2% agarose solution by dissolving 1.2 g of agarose in 100 mL of sterile, purified water and autoclaving.
-
Melt the 1.2% agarose in a microwave and cool to 42°C in a water bath.[11]
-
Prepare 2x concentrated complete culture medium.
-
Mix equal volumes of the 1.2% agarose solution and the 2x medium to create a final concentration of 0.6% agarose in 1x complete medium.
-
Quickly dispense 1.5 mL of the base agar mixture into each well of a 6-well plate.[2]
-
Allow the base layer to solidify completely at room temperature for at least 30 minutes.[1][12]
-
-
Top Agar Layer with Cells and this compound (e.g., 0.35%):
-
Prepare a 0.7% agarose solution similarly to the base layer.
-
Melt and cool the 0.7% agarose to 40°C.
-
Trypsinize and count your cells, then resuspend them in pre-warmed (37°C) complete medium to a concentration of 2x the desired final plating density (e.g., if final density is 5,000 cells/well, resuspend at 10,000 cells/mL).
-
Prepare tubes for each experimental condition (Vehicle, this compound concentrations).
-
For each condition, mix the cell suspension, the appropriate dilution of this compound, and the 0.7% agarose solution to achieve the final desired concentrations (e.g., 1x cells, 1x drug, and 0.35% agarose). A common method is to mix equal volumes of a 2x cell/drug suspension with the 0.7% agarose.
-
III. Seeding and Incubation
-
Working quickly to prevent solidification, gently layer 1.5 mL of the top agar/cell/drug mixture over the solidified base agar layer in each well.
-
Allow the plates to sit at room temperature for 20-30 minutes to allow the top layer to solidify.[11][12]
-
Carefully add 0.5-1 mL of complete medium containing the appropriate concentration of this compound (or vehicle) on top of the agar to prevent it from drying out.[13]
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-28 days. The incubation time will depend on the growth rate of the cell line.[4]
-
Feed the cells every 2-3 days by aspirating the old medium and adding fresh medium with the corresponding this compound concentration.
IV. Staining and Analysis
-
After the incubation period, when colonies are visible, carefully remove the top liquid medium.
-
Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour at room temperature.[4][11]
-
Gently wash the wells with PBS to remove excess stain and reduce background.
-
Count the number of colonies in each well using a light microscope or an automated colony counter. A cluster of >30 cells is typically considered a colony.
-
Capture images of each well. Colony size can be measured using imaging software like ImageJ.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
The soft agar assay is an essential tool for characterizing the anti-cancer properties of FASN inhibitors like this compound. It provides robust, quantitative data on the ability of a compound to inhibit anchorage-independent growth, a critical feature of malignant cells. The dose-dependent decrease in colony number and size following this compound treatment serves as a strong indicator of its potential as a therapeutic agent.[8]
References
- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lab.moffitt.org [lab.moffitt.org]
- 12. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Anchorage-Independent Growth Assay [whitelabs.org]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of TVB-3166 and Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the combination of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), with taxane-based chemotherapeutics (paclitaxel and docetaxel) in cancer cells. Overexpression of FASN is a common feature in many cancers and is associated with tumor progression and resistance to therapy.[1] this compound induces apoptosis in cancer cells and inhibits tumor growth in preclinical models.[1][2] Taxanes are microtubule-stabilizing agents that are widely used in cancer chemotherapy.[3] The combination of this compound and taxanes has been shown to have a synergistic anti-tumor effect, offering a promising therapeutic strategy.[4][5]
The primary mechanism behind this synergy lies in the disruption of tubulin palmitoylation by this compound. FASN is responsible for the synthesis of palmitate, which is crucial for the post-translational palmitoylation of various proteins, including tubulin.[5][6] This modification is important for proper microtubule organization and function. By inhibiting FASN, this compound reduces tubulin palmitoylation, leading to disorganized microtubules.[5][6] This disruption sensitizes cancer cells to the microtubule-stabilizing effects of taxanes, resulting in enhanced cell cycle arrest and apoptosis.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Docetaxel in Taxane-Resistant Prostate Cancer Cells
| Cell Line | Drug | IC50 (µM) |
| PC3-TxR | This compound | 22.19 |
| Docetaxel | 0.39 | |
| DU145-TxR | This compound | 14.07 |
| Docetaxel | 0.70 | |
| Data from[4] |
Table 2: Synergistic Effect of this compound and Docetaxel on Cell Viability in Taxane-Resistant Prostate Cancer Cells
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) |
| PC3-TxR | This compound | 10 µM | ~100% |
| Docetaxel | 50 nM | ~100% | |
| This compound + Docetaxel | 10 µM + 50 nM | 3% | |
| Data from[4] |
Table 3: Qualitative Summary of Synergistic Effects in Other Cancer Cell Lines
| Cell Line | Combination | Observed Effect | Reference |
| 22Rv1 (Prostate) | This compound (0.1 µM) + Paclitaxel (1-3 nM) | Enhanced inhibition of colony growth | [7] |
| CALU-6 (NSCLC) | This compound (0.1 µM) + Paclitaxel (1-3 nM) | Enhanced inhibition of colony growth | [7] |
| A549 (NSCLC) | This compound + Paclitaxel/Docetaxel | Significantly enhanced tumor growth inhibition in xenografts | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Taxane Combination Therapy
Caption: Synergistic mechanism of this compound and taxanes.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating this compound and taxane synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and taxanes, alone and in combination, on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel or Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the taxane in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and taxanes.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Taxane
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay for 48-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and taxanes on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Taxane
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described previously for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The G2/M population will show approximately twice the DNA content of the G0/G1 population.
Soft Agar Colony Formation Assay
Objective: To assess the effect of this compound and taxanes on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete medium
-
Agarose (low melting point)
-
This compound and Taxane
Protocol:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells.
-
Prepare a top layer by mixing a single-cell suspension (e.g., 8,000 cells/well) with 0.3% agarose in complete medium containing the desired concentrations of this compound and/or taxane.
-
Carefully overlay the top layer onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.
-
Feed the cells twice a week by adding fresh medium containing the respective treatments on top of the agar.
-
After the incubation period, stain the colonies with crystal violet and count them using a microscope.
Western Blotting
Objective: To analyze the expression levels of proteins involved in microtubule function and apoptosis (e.g., β-tubulin, cleaved PARP).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-tubulin, anti-cleaved PARP, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Microtubule Organization
Objective: To visualize the effects of this compound and taxanes on the microtubule network in cancer cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and Taxane
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-β-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the compounds.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 30 minutes.
-
Incubate with the primary anti-β-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule organization using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. Taxane treatment is expected to cause microtubule bundling, while the combination with this compound may show further disruption.[6]
References
- 1. sagimet.com [sagimet.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TVB-3166 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TVB-3166 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid crucial for various cellular functions in cancer cells, including membrane synthesis, energy storage, and protein modification.[3][4] By inhibiting FASN, this compound disrupts these processes, leading to a decrease in cancer cell viability primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1][3][5]
Q2: Which cell viability assays are recommended for use with this compound?
Assays that measure ATP content, such as CellTiter-Glo®, are highly recommended as they are less likely to be affected by the metabolic changes induced by FASN inhibition.[6] Assays based on tetrazolium salt reduction, like MTT and MTS, can also be used; however, caution is advised as metabolic inhibitors can sometimes interfere with the results of these assays.[7] It is always good practice to validate findings with an alternative method, such as direct cell counting or an apoptosis assay (e.g., Annexin V staining).[5]
Q3: What is the expected IC50 range for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. Dose-dependent effects are typically observed in the range of 20-200 nM.[1][2] For example, in CALU-6 non-small-cell lung cancer cells, the cellular IC50 for cell death is approximately 0.10 µM.[1] A study profiling 90 different tumor cell lines showed a wide range of sensitivities to a 7-day treatment with 0.2 µM this compound.[1]
Q4: How does this compound impact cellular signaling pathways?
This compound has been shown to disrupt lipid raft architecture and inhibit key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2] This disruption contributes to its anti-cancer effects.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits FASN, leading to decreased palmitate synthesis, disruption of lipid rafts, and subsequent inhibition of pro-survival signaling pathways, ultimately inducing apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell viability assays.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability (Lower efficacy of this compound) | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 for your cell line. |
| 2. Short Incubation Time: The duration of drug exposure may not be sufficient to induce cell death. | Increase the incubation time with this compound. Some studies report incubation times of up to 7 days.[1][8] | |
| 3. Cell Seeding Density: High cell density can lead to contact inhibition and altered metabolic states, potentially affecting drug sensitivity. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| 4. Presence of Exogenous Lipids: Standard serum in culture media contains lipids that can be taken up by cells, potentially masking the effects of FASN inhibition. | Use charcoal-stripped fetal bovine serum (CS-FBS) to reduce the concentration of exogenous lipids in the culture medium.[6] | |
| Lower than expected cell viability (Higher efficacy of this compound) | 1. Assay Interference: For MTT/MTS assays, the metabolic inhibition by this compound might directly affect the reduction of the tetrazolium salt, leading to an underestimation of viability.[7] | Validate results with a non-metabolic assay, such as CellTiter-Glo® (ATP measurement) or direct cell counting (trypan blue exclusion). |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for better consistency. |
| 2. Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Errors: Inaccurate pipetting of reagents (cells, drug, assay reagents). | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected Morphological Changes | 1. On-target Effects: this compound can induce significant morphological changes associated with apoptosis, such as cell shrinkage and detachment. | Observe cells under a microscope to document morphological changes. These can be an early indicator of drug efficacy. |
| 2. Off-target Effects or Contamination: Unforeseen cellular responses or contamination of the cell culture. | Ensure the purity of the this compound compound. Regularly check cell cultures for contamination. |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete growth medium (consider using medium with charcoal-stripped FBS)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for assessing cell viability with this compound using the CellTiter-Glo® assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Include wells for "no-cell" (medium only) and "vehicle-only" (cells with DMSO) controls.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control from all other readings.
-
Normalize the data to the "vehicle-only" control to determine the percent viability for each concentration of this compound.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in different cancer cell lines. Note that experimental conditions such as incubation time and assay type can influence these values.
| Cell Line | Cancer Type | Assay | Incubation Time | Reported IC50 / % Inhibition | Reference |
| CALU-6 | Non-Small Cell Lung | CellTiter-Glo | 7 days | 72% inhibition at 0.2 µM | [1] |
| NCI-H1975 | Non-Small Cell Lung | CellTiter-Glo | 7 days | <10% inhibition at 0.2 µM | [1] |
| CALU-6 | Non-Small Cell Lung | Cell Death Assay | - | IC50 ~ 0.10 µM | [1] |
| HeLa | Cervical | Palmitate Synthesis | 18 hours | IC50 ~ 0.060 µM | [1] |
| Purified FASN | - | Biochemical Assay | - | IC50 ~ 0.042 µM | [1] |
| bNHL cell lines | B-cell Non-Hodgkin Lymphoma | CellTiter-Glo | 7 days | Dose-dependent decrease in viability | [9] |
| SCC-9 ZsG | Oral Squamous Cell Carcinoma | MTT | - | Significant reduction in viability | [5] |
| LN-1A | Oral Squamous Cell Carcinoma | MTT | - | Significant reduction in viability | [5] |
Disclaimer: This information is for research purposes only and should not be considered as medical advice. Experimental conditions should be optimized for your specific cell lines and laboratory settings.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sagimet.com [sagimet.com]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing TVB-3166 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally-available, reversible, potent, and selective inhibitor of fatty acid synthase (FASN).[1][2] Its primary mechanism of action is the inhibition of de novo palmitate synthesis.[2][3] This disruption of lipid biosynthesis leads to a cascade of downstream effects in cancer cells, including the induction of apoptosis, alteration of lipid raft architecture, and inhibition of key oncogenic signaling pathways.[2][3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for dose-response experiments is in the range of 20 nM to 200 nM.[3][5] The biochemical IC50 for FASN is approximately 42 nM, and the cellular IC50 for palmitate synthesis inhibition is around 81 nM.[1][5][6] For initial cell viability screens, treating cells with 0.2 µM this compound for 7 days has been shown to be effective in identifying sensitive cell lines.[2]
Q3: How does FASN inhibition by this compound lead to cancer cell death?
A3: Inhibition of FASN by this compound leads to cancer cell death through multiple mechanisms. The depletion of palmitate disrupts membrane synthesis and the architecture of lipid rafts, which are critical for signaling protein localization.[3][4][7] This leads to the inhibition of pro-survival signaling pathways such as PI3K-AKT-mTOR and β-catenin.[2][3][4] The accumulation of the toxic intermediary metabolite malonyl-CoA and the induction of endoplasmic reticulum stress may also contribute to the cytotoxic effects.[7] Ultimately, these disruptions lead to cell cycle arrest and apoptosis in cancer cells, with minimal effect on normal cells.[2][3][4]
Q4: Is this compound effective in lipid-rich conditions?
A4: Yes, this compound has been shown to inhibit anchorage-independent cell growth even under lipid-rich conditions.[2] However, it is important to note that supplementing cell growth media with exogenous palmitate can ameliorate the tumor cell killing activity of this compound, demonstrating the on-target effect of the compound.[2]
Q5: Which cancer types are most sensitive to this compound?
A5: Cancers that exhibit overexpression of FASN are generally more sensitive to its inhibition.[7][8] This includes a wide range of solid and hematopoietic tumors such as lung, colon, breast, prostate, and ovarian cancers.[2][8] Preclinical studies have shown that tumors with certain genetic backgrounds, such as those with KRAS mutations, may also exhibit increased sensitivity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy or no observable effect at expected concentrations. | 1. Cell line is resistant to FASN inhibition.2. Insufficient incubation time.3. Degradation of this compound.4. High lipid content in serum. | 1. Confirm FASN expression levels in your cell line. Consider testing a known sensitive cell line as a positive control.2. Extend incubation time. Effects on cell viability are often observed after 72-96 hours or even up to 7 days.[2]3. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.4. Use charcoal-stripped fetal bovine serum (FBS) to reduce the influence of exogenous lipids.[2] |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Mix the drug-containing media thoroughly before adding to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity in non-cancerous control cells. | 1. This compound concentration is too high.2. Off-target effects at supra-physiological concentrations. | 1. Perform a dose-response curve to determine the therapeutic window where cancer cells are selectively targeted.2. Ensure that the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | FASN Inhibition IC50 | 42 nM | [1][5][6] |
| Cellular Assay | Palmitate Synthesis Inhibition IC50 | 81 nM | [5][6] |
| Cellular Assay | CALU-6 Cell Viability IC50 | 100 nM | [2][6] |
| Cellular Assay | SARS-CoV-2 Infection Inhibition EC50 | 11 nM | [1] |
Table 2: Effective Concentration Ranges of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration Range | Incubation Time | Reference |
| CALU-6 | Non-small-cell lung | Cell Viability | 0.001 - 10 µM | 24 hours | [6] |
| COLO-205 | Colon | Western Blot | 0.02 - 2.0 µM | 96 hours | [2] |
| A549 | Lung | Luciferase Reporter Assay | 0.2 µM | 48 hours | [2] |
| PANC-1 | Pancreatic | Gene Expression Analysis | Not specified | 72 hours | [2] |
| 22Rv1 | Prostate | Gene Expression Analysis | Not specified | 48 hours | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose is 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) and a vehicle control for 48-96 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-β-catenin, β-catenin, c-Myc) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TVB-3166 In Vitro Activity and Serum Concentration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the fatty acid synthase (FASN) inhibitor, TVB-3166, in in vitro experiments. The focus is on understanding and mitigating the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower-than-expected potency (higher IC50) of this compound in our cell-based assays compared to published data. What could be the cause?
A1: A common reason for observing a rightward shift in the dose-response curve (lower potency) for lipophilic compounds like this compound is protein binding in the cell culture medium. Components in fetal bovine serum (FBS), particularly albumin, can bind to the compound, reducing its free concentration and availability to the target cells. If your assay medium has a high serum concentration (e.g., 10% FBS), you may see a reduced apparent activity. Some studies have used reduced serum concentrations, such as 1% charcoal-stripped FBS, to minimize these effects.[1]
Q2: What is the recommended serum concentration for in vitro experiments with this compound?
A2: The optimal serum concentration can depend on the specific cell line and assay duration. For long-term experiments (e.g., 7 days), some protocols have successfully used 10% FBS with media changes.[2] However, to minimize the confounding effects of serum protein binding, using a lower serum concentration (e.g., 0.5-2%) or charcoal-stripped serum is often recommended, especially for shorter-term assays. It is advisable to perform a preliminary experiment to determine the optimal serum concentration that maintains cell health while minimizing interference with this compound activity.
Q3: Can the presence of exogenous fatty acids in the serum affect the activity of this compound?
A3: Yes. This compound inhibits FASN, which is responsible for de novo synthesis of palmitate.[3][4][5] If the culture medium is rich in exogenous fatty acids, as can be the case with high serum concentrations, cells may be able to bypass their dependence on de novo synthesis, thus appearing resistant to the effects of this compound.[3][6] In fact, supplementing the medium with palmitate has been shown to rescue tumor cells from the cytotoxic effects of this compound.[3]
Q4: How can we control for the effects of serum when designing our experiments?
A4: To systematically assess the impact of serum, you can perform your dose-response experiments in parallel using different concentrations of FBS (e.g., 10%, 5%, 1%, and 0.5%). This will allow you to quantify the effect of serum on the IC50 of this compound in your specific cell system. Additionally, using charcoal-stripped serum can help to remove lipids and other small molecules from the serum that might interfere with your experiment.
Q5: Besides serum, what are other common issues that can affect this compound's performance in vitro?
A5: As with many small molecule inhibitors, solubility can be a concern. This compound is typically dissolved in DMSO.[7] Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and is consistent across all treatment groups, including vehicle controls. Poor solubility can lead to compound precipitation and inaccurate results. Additionally, since this compound is a reversible inhibitor, its continuous presence in the culture medium is necessary to maintain FASN inhibition.[3] For longer-term assays, this may require replenishing the medium with fresh compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format. Below is a summary of reported values.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | FASN | 42 nM | [3][4][7] |
| Cellular Palmitate Synthesis | HeLa Cells | 60 nM | [3][8] |
| Cellular Palmitate Synthesis | Various | 81 nM | [4] |
| Cell Viability | CALU-6 Cells | 100 nM | [3] |
Note: The cellular assays were conducted in various media and serum conditions, which can influence the observed IC50.
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound-Mediated Inhibition of Cell Viability
This protocol outlines a method to determine the effect of different serum concentrations on the potency of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), standard and charcoal-stripped
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete growth medium.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare separate batches of growth medium containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0.5%). For a more controlled experiment, also prepare a set with charcoal-stripped FBS.
-
Prepare serial dilutions of this compound in each of the prepared media. Ensure the final DMSO concentration remains constant and non-toxic across all wells. Include a vehicle control (DMSO only) for each serum condition.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the seeding medium from the plates.
-
Add 100 µL of the prepared treatment media (with varying serum and this compound concentrations) to the appropriate wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each serum condition.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: FASN signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. sagimet.com [sagimet.com]
- 2. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of Exogenous Palmitate on TVB-3166 Cytotoxicity
Welcome to the technical support center for researchers investigating the interplay between the fatty acid synthase (FASN) inhibitor, TVB-3166, and exogenous palmitate. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1] By inhibiting FASN, this compound depletes the intracellular pool of palmitate, which is crucial for various cellular processes in cancer cells, including membrane synthesis, energy storage, and protein modification. This depletion ultimately leads to cancer cell death (apoptosis).[1][3]
Q2: How does exogenous palmitate affect the cytotoxicity of this compound?
Supplementing cell culture media with exogenous palmitate has been shown to rescue or significantly reduce the cytotoxic effects of this compound.[1] This observation serves as a crucial on-target validation for this compound, demonstrating that its anti-cancer activity is primarily due to the inhibition of palmitate synthesis. By providing an external source of palmitate, researchers can bypass the block in de novo synthesis and restore downstream cellular functions that are dependent on this fatty acid.
Q3: What are the downstream signaling pathways affected by this compound?
Inhibition of FASN by this compound and the subsequent depletion of palmitate have been shown to disrupt several key oncogenic signaling pathways. These include the PI3K-AKT-mTOR and the β-catenin pathways.[1][3][4] The proper functioning of these pathways is often dependent on lipid-modified proteins and the integrity of lipid rafts within the cell membrane, both of which are affected by the availability of palmitate.
Q4: In which cancer cell lines has the effect of this compound and palmitate rescue been demonstrated?
The cytotoxic effects of this compound and the rescue by exogenous palmitate have been demonstrated in a variety of cancer cell lines. For instance, in CALU-6 non-small-cell lung cancer cells, this compound exhibits a potent cytotoxic effect that is ameliorated by the addition of exogenous palmitate.[1] The sensitivity to this compound can vary across different cancer types and even between cell lines of the same cancer type.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.[6] | |
| Incomplete dissolution of formazan crystals (MTT assay). | Extend the incubation time with the solubilization solution. Gently pipette up and down to aid dissolution. | |
| Exogenous palmitate does not rescue this compound cytotoxicity. | Improper preparation of palmitate-BSA conjugate. | Ensure complete conjugation of palmitate to fatty acid-free BSA. Filter-sterilize the final solution. |
| Concentration of palmitate is too low. | Titrate the concentration of exogenous palmitate. A common starting concentration is 25 µM.[1] | |
| Cell line is insensitive to exogenous lipid uptake. | Verify the expression of fatty acid transporters like CD36 in your cell line of interest. | |
| Unexpected cytotoxicity observed in control (vehicle-treated) cells. | High concentration of DMSO (vehicle for this compound). | Ensure the final concentration of DMSO in the culture medium is below a cytotoxic level (typically <0.5%). |
| Cytotoxicity of the BSA used for palmitate conjugation. | Use high-purity, fatty acid-free BSA. Test the BSA solution alone for any cytotoxic effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various contexts, highlighting the impact of exogenous palmitate.
| Parameter | Cell Line / System | IC50 Value | Reference |
| Biochemical FASN Inhibition | in vitro assay | 42 nM | [1][2] |
| Cellular Palmitate Synthesis | HeLa-Ohio | 60 nM | [1] |
| Cellular Palmitate Synthesis | CALU-6 | 81 nM | [1] |
| Cell Viability (Cytotoxicity) | CALU-6 | 100 nM | [1] |
| Cell Viability with 25 µM Palmitate | CALU-6 | No significant effect on viability | [1] |
Experimental Protocols
Protocol 1: Preparation of Palmitate-BSA Conjugate
This protocol describes the preparation of a stock solution of palmitate conjugated to bovine serum albumin (BSA) for use in cell culture.
Materials:
-
Palmitic acid
-
Ethanol (75%)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Sterile water
Procedure:
-
Dissolve palmitic acid in 75% ethanol to a concentration of 100 mM.
-
In a separate sterile tube, prepare a 10% solution of fatty acid-free BSA in sterile PBS.
-
Warm both the palmitic acid solution and the BSA solution to 37°C.
-
Slowly add the palmitic acid solution to the BSA solution while gently vortexing. A common molar ratio of palmitate to BSA is 2:1.[7][8]
-
Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.
-
Filter-sterilize the palmitate-BSA conjugate solution through a 0.22 µm filter.
-
The final stock solution can be stored at -20°C. Before use, thaw and dilute to the desired final concentration in cell culture medium.
Protocol 2: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity and Palmitate Rescue
This protocol outlines the steps for a 96-well plate-based MTT assay to determine the effect of this compound on cell viability in the presence and absence of exogenous palmitate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Palmitate-BSA conjugate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization solution
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare two sets of these dilutions. To one set, add the palmitate-BSA conjugate to a final desired concentration (e.g., 25 µM). To the other set, add an equivalent volume of the BSA vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the prepared treatment media. Include appropriate controls: untreated cells, vehicle (DMSO) control, and palmitate-BSA only control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 values.
Visualizations
Caption: Signaling pathway of this compound action and palmitate rescue.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Exogenous lipids promote the growth of breast cancer cells via CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
TVB-3166 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TVB-3166 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[3] By inhibiting FASN, this compound disrupts lipid biosynthesis, which is crucial for tumor cell growth and survival.[4] This disruption leads to several downstream effects, including the alteration of cell membrane structure, specifically lipid rafts, and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5][6][7] Ultimately, this can induce apoptosis (programmed cell death) in cancer cells.[1][6]
Q2: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor of FASN.[1][3] This was demonstrated in a cell-based assay where after a 4-hour exposure to this compound, its removal restored palmitate synthesis.[1]
Q3: What are the recommended concentrations of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, dose-dependent effects are generally observed between 20 nM and 200 nM.[3][5] Studies have used concentrations ranging from 0.02 µM to 2.0 µM for assessing effects on signaling pathways and cell viability.[1] For specific applications, such as inhibiting S-acylation of viral proteins, concentrations up to 20 µM have been used without impacting cell viability in certain cell lines.[8]
Q4: How long should I treat my cells with this compound?
The duration of treatment with this compound depends on the specific assay being performed. Effects on signaling pathways and protein phosphorylation can be observed after 48 to 96 hours of treatment.[1] For cell viability and apoptosis assays, treatment times can also range from 72 hours to several days.[1][9] Long-term growth inhibition studies have been conducted for up to 14 days.[10]
Q5: How should I prepare and store this compound for cell culture use?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a 10 mM stock solution can be prepared in DMSO.[11] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability or proliferation. | Cell line may be insensitive to FASN inhibition. | Check the FASN expression levels in your cell line. High FASN expression is often correlated with sensitivity.[5] Consider testing different breast cancer subtypes, as Luminal A subtypes have shown more sensitivity than Luminal B.[10] |
| Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay. | |
| Presence of exogenous lipids in the media. | Supplementing cell growth media with palmitate can rescue cells from this compound-induced cell death.[1] Ensure your experimental design accounts for lipids present in the serum or media. Using charcoal-stripped serum may be an option.[10] | |
| High levels of unexpected cytotoxicity in control (untreated) cells. | DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as your treated samples). |
| Poor cell health prior to treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Instability of the compound in media over long incubation periods. | For long-term experiments (several days), consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 2-3 days). | |
| Reversibility of the inhibitor. | Be mindful that this compound is a reversible inhibitor.[1] Washing the cells or changing the media without adding back the inhibitor will lead to the reversal of its effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound from various studies.
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| Biochemical Assay | FASN | 42 nM | [2][3][11] |
| Cellular Palmitate Synthesis | HeLa-Ohio cells | 60 nM | [1] |
| Cellular Palmitate Synthesis | General | 81 nM | [3][11] |
| Cell Viability | CALU-6 (non-small-cell lung tumor) | 100 nM | [1][11] |
Experimental Protocols
General Protocol for a Cell Viability Assay Using this compound
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Culture cells of interest in their recommended growth medium.
-
Harvest cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, serially dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as a CCK-8 assay.[9]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: FASN Inhibition by this compound and its Downstream Effects.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a Cell Viability Assay with this compound.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting TVB-3166 Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving TVB-3166, a potent Fatty Acid Synthase (FASN) inhibitor. This resource offers insights into potential resistance mechanisms, methodologies for their investigation, and strategies to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a selective and reversible inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate.[1] By blocking FASN, this compound disrupts multiple processes crucial for cancer cell survival and proliferation, including membrane biosynthesis, signaling pathways, and energy metabolism.[1] Its anti-tumor effects are mediated through the induction of apoptosis, inhibition of the PI3K-AKT-mTOR and β-catenin signaling pathways, and disruption of lipid raft architecture.[1]
Q2: My cancer cell line shows little to no response to this compound. What are the possible reasons for this intrinsic resistance?
Intrinsic resistance to FASN inhibitors like this compound can be multifactorial. Some key factors include:
-
Low FASN Expression: Cell lines with inherently low expression of FASN may not rely heavily on de novo fatty acid synthesis for their survival and are thus less sensitive to FASN inhibition.[2]
-
Basal Activation of Survival Pathways: Cancer cells with high basal activation of pro-survival signaling pathways, such as the PI3K/Akt and AMPK pathways, may be able to bypass the effects of FASN inhibition.[2]
-
Metabolic Phenotype: Certain cancer subtypes, such as those with a glycolytic phenotype, may be less sensitive to FASN inhibitors compared to those with a lipogenic phenotype.
Q3: I have been treating my cancer cell line with this compound for an extended period, and now it seems to be developing resistance. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound and its clinical analogue, TVB-2640 (denifanstat), is an area of active investigation. Based on current research, potential mechanisms include:
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism to circumvent the blockade of de novo fatty acid synthesis. This can involve:
-
Increased Triglyceride Storage: Endocrine-resistant breast cancer cells have shown a metabolic shift towards increased storage of triglycerides.
-
Upregulation of Polyunsaturated Fatty Acids (PUFAs): An increase in PUFAs with a high degree of desaturation has been observed in resistant cells. Targeting PUFA pathways may represent a therapeutic strategy in such cases.
-
Alternative Fatty Acid Sources: Cancer cells might switch to scavenging extracellular fatty acids or utilizing alternative synthesis pathways. One such pathway involves the enzyme Fatty Acid Desaturase 2 (FADS2), which produces sapienate, an alternative monounsaturated fatty acid.[3][4][5]
-
-
Upregulation of Compensatory Genes: In response to FASN inhibition, cancer cells may upregulate the expression of genes involved in fatty acid synthesis and uptake to compensate. Studies with TVB-2640 have shown upregulation of stearyl-CoA desaturase (SCD), FASN itself, and sterol regulatory element-binding factor 1 (SREBF1) in treated cells.[6]
-
Activation of Bypass Signaling Pathways: The activation of pro-survival signaling pathways can confer resistance. Increased activation of the Akt, AMPK, and Erk1/2 pathways has been associated with resistance to FASN inhibition in preclinical models.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during treatment. |
| Serum Concentration | Components in fetal bovine serum (FBS) can affect drug activity. Consider using a lower serum concentration or serum-free media during the drug treatment period. Always maintain consistent serum conditions across experiments. |
| Drug Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. |
| Formazan Crystal Solubilization (MTT Assay) | Incomplete solubilization of formazan crystals can lead to inaccurate absorbance readings. Ensure complete dissolution by vigorous pipetting or shaking before reading the plate. |
Problem 2: Difficulty in detecting changes in signaling pathways (p-Akt, p-AMPK, p-Erk) via Western Blot after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Activation of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for detecting changes in phosphorylation of your target proteins. |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein per well. Perform a protein concentration assay (e.g., BCA assay) on your lysates and normalize the loading amount. |
| Phosphatase Activity | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest. |
| Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Basal Pathway Activation | If the basal level of pathway activation is very high or very low, it may be difficult to detect further changes. Consider serum-starving the cells before treatment to reduce basal signaling. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt, AMPK, and Erk1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Lipidomics Analysis
This protocol provides a general workflow for analyzing changes in the lipid profile of cancer cells.
-
Lipid Extraction: After cell treatment, harvest the cells and perform lipid extraction using a method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based protocol.[10]
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for analysis.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and identify different lipid species.
-
Data Analysis: Process the raw data using specialized software to identify and quantify individual lipid species. Perform statistical analysis to identify significant changes in the lipid profiles between different treatment groups.
Signaling and Resistance Pathways
Below are diagrams illustrating the key signaling pathway affected by this compound and a conceptual workflow for investigating resistance.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Lipidomic Analysis of Cancer Cell and Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TVB-3166 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the FASN inhibitor, TVB-3166.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing apoptosis in my cell line?
A1: While this compound, a potent and selective Fatty Acid Synthase (FASN) inhibitor, has been shown to induce apoptosis in a variety of cancer cell lines, observing a lack of apoptotic induction in your specific cell line can be attributed to several factors ranging from experimental conditions to intrinsic cellular characteristics.[1][2][3][4][5] This guide will walk you through potential causes and troubleshooting steps.
Troubleshooting Guide: Lack of Apoptosis Induction by this compound
If you are not observing the expected apoptotic effects of this compound, consider the following potential causes and suggested actions.
Sub-optimal Experimental Conditions
The concentration of this compound and the duration of treatment are critical for observing an apoptotic response.
-
Is the this compound concentration appropriate?
-
Rationale: The effective concentration of this compound can vary between cell lines. Dose-dependent effects are typically observed between 20-200 nM.[1][2]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 10 nM to 10 µM.
-
-
Is the treatment duration sufficient?
-
Rationale: The induction of apoptosis is a time-dependent process. Effects on signaling pathways and lipid raft architecture may precede overt apoptosis.
-
Recommendation: Conduct a time-course experiment, treating cells for 24, 48, 72, and 96 hours to identify the optimal treatment window for apoptosis induction.
-
Cell Line-Specific Characteristics
The intrinsic properties of your cell line play a significant role in its response to FASN inhibition.
-
What is the FASN expression level in your cell line?
-
Rationale: While many cancer cells overexpress FASN, the level of expression can vary. Paradoxically, very high levels of FASN have been associated with drug resistance.[6][7] Low FASN expression may result in reduced sensitivity to this compound.
-
Recommendation: Determine the FASN expression level in your cell line using Western blotting or qPCR and compare it to sensitive control cell lines.
-
-
What is the metabolic phenotype of your cell line?
-
Rationale: Some cancer cell subtypes are more reliant on glycolysis than on de novo fatty acid synthesis for their energy and biomass production.[8] For instance, Luminal B breast cancer cells, which are highly glycolytic, show less sensitivity to this compound compared to the more lipogenic Luminal A subtype.[8]
-
Recommendation: Characterize the metabolic profile of your cell line (e.g., using Seahorse analysis) to understand its dependence on fatty acid synthesis versus glycolysis.
-
-
Is your cell line capable of utilizing exogenous lipids?
-
Rationale: The presence of fatty acids in the cell culture medium can rescue cells from the cytotoxic effects of FASN inhibition.[9]
-
Recommendation: Culture your cells in a lipid-reduced medium when treating with this compound to enhance their dependence on de novo fatty acid synthesis.
-
Activation of Pro-Survival Signaling Pathways
Cancer cells can develop resistance to therapy by activating alternative survival pathways.
-
Is the PI3K/AKT/mTOR pathway constitutively active in your cell line?
-
Rationale: The PI3K/AKT/mTOR pathway is a key survival pathway that can be activated in response to FASN inhibition, thereby counteracting the pro-apoptotic signals.[1][5]
-
Recommendation: Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, mTOR, S6K) in the presence and absence of this compound. Consider combining this compound with a PI3K or mTOR inhibitor.
-
Induction of Alternative Cell Death Pathways
The absence of classical apoptotic markers does not necessarily mean the cells are not dying.
-
Could this compound be inducing a non-apoptotic form of cell death?
-
Rationale: Cells can undergo other forms of programmed cell death, such as necroptosis or autophagy-related cell death, which are not detected by conventional apoptosis assays like Annexin V staining or caspase activation assays.[10] Inhibition of FASN has been shown to induce endoplasmic reticulum stress, which can trigger various cell death programs.[11]
-
Recommendation: Investigate markers of other cell death pathways. For necroptosis, examine the phosphorylation of MLKL. For autophagy, monitor the conversion of LC3-I to LC3-II.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical FASN IC₅₀ | 42 nM | - | [5][12] |
| Cellular Palmitate Synthesis IC₅₀ | 81 nM | - | [5][12] |
| Effective Apoptotic Concentration Range | 20 - 200 nM | Various | [1][2] |
| Cellular IC₅₀ (CALU-6) | 0.10 µM | CALU-6 | [2] |
Experimental Protocols
Western Blot for FASN Expression and Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract P1-02-02: FASN inhibition by this compound associates with breast cancer subtype | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Abstract 801: Sensitivity of cell lines to Fatty Acid Synthase inhibitors depends on the lipid content in the cellular environment | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Crosstalk Between the Fatty Acid Synthesis and Proteasome Pathways Enhances Unfolded Protein Response Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Variability in TVB-3166 efficacy across different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource addresses common issues encountered during in vitro experiments and explains the observed variability in its anti-cancer efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1][2] By inhibiting FASN, this compound disrupts the production of fatty acids essential for cancer cell proliferation, survival, and membrane integrity.[3] This disruption leads to several downstream effects, including the induction of apoptosis, inhibition of key signaling pathways like PI3K-AKT-mTOR and β-catenin, and alterations in lipid raft architecture.[1][3]
Q2: Why does the efficacy of this compound vary across different cancer cell lines?
A2: The variability in this compound efficacy is influenced by several factors. While many cancer cells overexpress FASN, the level of expression does not always correlate with sensitivity to its inhibition.[1][4] Key factors contributing to differential sensitivity include:
-
Genetic background: For instance, non-small cell lung cancer (NSCLC) cell lines with KRAS mutations have shown increased sensitivity to FASN inhibition.[1]
-
Cellular lipid content: Tumor cell lines with lower baseline levels of palmitate and total saturated fatty acids tend to be more sensitive to this compound.[1]
-
Metabolic plasticity: Some cancer cells may have the ability to compensate for FASN inhibition by upregulating the uptake of exogenous fatty acids, thus reducing the drug's efficacy.
Q3: What are the known biomarkers for sensitivity or resistance to this compound?
A3: While research is ongoing, some potential biomarkers have been identified. As mentioned, KRAS mutations in lung cancer may indicate increased sensitivity.[1] Conversely, a high capacity for exogenous lipid uptake could be a marker of resistance. The expression levels of proteins involved in lipid transport may also play a role. Furthermore, the activation state of signaling pathways downstream of FASN, such as the PI3K-AKT-mTOR pathway, could influence the cellular response to this compound.[1][3]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of taxanes in taxane-resistant prostate cancer cell lines.[5] Combination therapy with BH3 mimetic drugs has also shown promise in overcoming resistance to apoptosis in pancreatic cancer cells.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Higher than expected cell viability after this compound treatment.
-
Question: I treated my cancer cell line with this compound, but the cell viability remains high. What could be the reason?
-
Answer:
-
Check the IC50 value for your specific cell line. Sensitivity to this compound is highly variable. Refer to the table below or published literature for the expected IC50 range for your cell line. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Verify the culture conditions. The presence of high levels of lipids in the serum of your culture medium can sometimes rescue cells from the effects of FASN inhibition. Consider using charcoal-stripped serum to reduce exogenous lipid levels.
-
Investigate potential resistance mechanisms. Your cell line might have intrinsic resistance. This could be due to a low dependence on de novo lipogenesis or a high capacity for fatty acid uptake. Consider performing experiments to assess the lipid metabolism of your cell line.
-
Problem 2: No significant decrease in p-AKT levels after this compound treatment.
-
Question: I performed a Western blot to check for the inhibition of the PI3K-AKT pathway, but I don't see a significant decrease in phosphorylated AKT (p-AKT) levels after treating with this compound. Why?
-
Answer:
-
Confirm FASN inhibition. First, ensure that this compound is active and inhibiting FASN in your cells. You can do this by measuring the levels of FASN protein itself (sometimes its expression is downregulated upon inhibition) or by performing a lipidomics analysis to confirm a reduction in palmitate levels.[7]
-
Check the timing of your experiment. The effect of FASN inhibition on downstream signaling pathways may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing a decrease in p-AKT.
-
Consider alternative signaling pathways. While this compound is known to affect the PI3K-AKT pathway, your cell line might have redundant or alternative survival signaling pathways that are not dependent on FASN-mediated lipid metabolism.
-
Problem 3: Discrepancy between cell viability assay results and apoptosis assay results.
-
Question: My cell viability assay (e.g., CellTiter-Glo) shows a decrease in viability, but my apoptosis assay (e.g., Annexin V staining) does not show a significant increase in apoptotic cells. What does this mean?
-
Answer:
-
Consider cytostatic effects. this compound can have both cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[3] A decrease in ATP levels, as measured by CellTiter-Glo, can reflect a reduction in cell number due to either cell death or a halt in cell division. Your results may indicate that at the tested concentration and time point, this compound is primarily inhibiting proliferation rather than inducing widespread apoptosis.
-
Analyze cell cycle progression. To investigate cytostatic effects, perform a cell cycle analysis by flow cytometry. You may observe an arrest in a specific phase of the cell cycle.
-
Use multiple apoptosis markers. In addition to Annexin V staining, consider measuring the cleavage of PARP or Caspase-3 by Western blotting to get a more complete picture of apoptosis induction.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| CALU-6 | Non-Small Cell Lung Cancer | 0.10 | [1][2] |
| COLO-205 | Colorectal Adenocarcinoma | Sensitive | [1] |
| OVCAR-8 | Ovarian Cancer | Sensitive | [1] |
| 22Rv1 | Prostate Cancer | Less Sensitive | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | > 0.20 (Resistant) | [1] |
Note: "Sensitive" and "Less Sensitive" are qualitative descriptions from the literature where specific IC50 values were not provided. The response can be dose-dependent.
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from Promega's technical bulletin.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Using Annexin V Staining and Flow Cytometry)
This protocol is a general guideline for Annexin V staining.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3. Western Blotting for FASN Signaling Pathway Analysis
-
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-FASN, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total AKT and a loading control.
-
4. Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow without attachment, a hallmark of transformation.[8][9][10][11]
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Agar
-
Culture medium
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of 0.6% agar in culture medium in each well of a 6-well plate and allow it to solidify.
-
Create a top layer of 0.35% agar in culture medium containing a suspension of your cancer cells.
-
Pour the cell-containing top layer over the base layer and let it solidify.
-
Add culture medium containing different concentrations of this compound or a vehicle control on top of the agar.
-
Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
After the incubation period, stain the colonies with crystal violet and count them under a microscope.
-
Quantify the effect of this compound on colony formation.
-
Visualizations
Caption: FASN signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sagimet.com [sagimet.com]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 10. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Lipidomics Data After TVB-3166 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor TVB-3166 and interpreting subsequent lipidomics data.
Troubleshooting Guides
This section addresses specific issues that may arise during your lipidomics experiments involving this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No significant change in palmitate or saturated fatty acid levels after this compound treatment. | 1. Inactive Compound: this compound may have degraded. 2. Insufficient Dose or Treatment Duration: The concentration or incubation time of this compound may be too low to elicit a response in your specific cell line. 3. Cell Line Insensitivity: The cell line may not be dependent on de novo fatty acid synthesis for survival and proliferation. | 1. Verify Compound Activity: Use a fresh stock of this compound. Confirm its activity using a cell viability assay in a sensitive cell line. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line. Effects of this compound are dose-dependent, with changes observed between 20-200 nM.[1] 3. Assess FASN Dependence: Confirm FASN expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to FASN inhibition. |
| High variability in lipid profiles between biological replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect lipid metabolism. 2. Inconsistent this compound Treatment: Inaccurate pipetting or uneven distribution of the inhibitor. 3. Variable Sample Preparation: Inconsistent timing of cell harvesting, quenching, or lipid extraction. | 1. Standardize Cell Culture: Use cells of the same passage number and seed at a consistent density. Ensure uniform media composition and volume. 2. Ensure Uniform Treatment: Prepare a master mix of this compound in media to ensure consistent concentration across all samples. 3. Standardize Sample Preparation: Follow a strict and consistent protocol for cell harvesting, quenching of metabolism, and lipid extraction for all samples. |
| Unexpected increase in certain lipid species (e.g., some polyunsaturated fatty acids or glycerophospholipids). | 1. Metabolic Rewiring: Inhibition of FASN can lead to compensatory changes in other lipid metabolic pathways, such as the uptake and remodeling of exogenous fatty acids. 2. Cell Stress Response: The observed changes may be part of a broader cellular stress or apoptotic response induced by this compound. | 1. Analyze Expression of Lipid Metabolism Genes: Use qPCR or proteomics to investigate changes in the expression of enzymes involved in fatty acid uptake, desaturation, and elongation. 2. Correlate with Apoptosis Markers: Measure markers of apoptosis (e.g., caspase activity, PARP cleavage) to determine if the lipid changes are associated with the induction of cell death. This compound is known to induce apoptosis.[1] |
| Difficulty in identifying and annotating lipid species. | 1. Low Resolution Mass Spectrometry Data: Insufficient mass accuracy or fragmentation data can make confident lipid identification challenging. 2. Inappropriate Data Analysis Software or Database: The software or database used may not be suitable for the complexity of the lipidomics data. | 1. Utilize High-Resolution Mass Spectrometry: Employ high-resolution MS for accurate mass measurements and MS/MS for fragmentation analysis to confirm lipid structures. 2. Use Appropriate Software and Databases: Utilize specialized lipidomics software and databases such as LIPID MAPS for accurate annotation. |
| Missing values in the dataset. | 1. Lipid levels below the limit of detection (LOD). 2. Technical issues during sample preparation or data acquisition. | 1. Appropriate Imputation Methods: For values likely below the LOD, consider imputation methods such as half-minimum value imputation. For data missing at random, methods like k-nearest neighbors (kNN) can be used.[2] 2. Review Quality Control: Examine quality control samples to identify and troubleshoot any systematic issues in your workflow. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interpretation of lipidomics data following this compound treatment.
1. What is the primary mechanism of action of this compound and how does it affect lipid metabolism?
This compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1] By inhibiting FASN, this compound blocks the production of new fatty acids. This leads to a significant decrease in the levels of palmitate and total saturated fatty acids within the cell.[1]
2. What are the expected changes in the lipidome after this compound treatment?
Based on its mechanism of action, the most prominent and expected changes are:
-
Decrease in Saturated Fatty Acids: A significant reduction in palmitate (16:0) and other saturated fatty acids.
-
Alterations in Complex Lipids: Downstream effects on the composition of complex lipids that incorporate fatty acids, such as phospholipids, sphingolipids, and triglycerides. The specific changes can vary depending on the cell type and its metabolic wiring.
-
No Consistent Trend in Polyunsaturated Fatty Acids (PUFAs): Studies have shown no discernible trend in the impact of FASN inhibition on PUFAs.[1]
Quantitative Data Summary
While specific fold changes can be cell-line dependent, the following table summarizes the generally expected trends in lipid classes after this compound treatment.
| Lipid Class | Expected Change After this compound Treatment | Rationale |
| Saturated Fatty Acids (SFAs) | Significant Decrease | Direct inhibition of de novo synthesis of palmitate, the primary SFA.[1] |
| Monounsaturated Fatty Acids (MUFAs) | Decrease | Palmitate is a precursor for the synthesis of MUFAs. |
| Polyunsaturated Fatty Acids (PUFAs) | Variable / No Consistent Trend | Cells may compensate by increasing uptake of essential PUFAs from the environment.[1] |
| Glycerophospholipids (e.g., PC, PE) | Variable | Changes in the fatty acyl chain composition are expected, with a likely decrease in SFA-containing species. |
| Sphingolipids (e.g., Ceramides, Sphingomyelin) | Variable | Palmitate is a precursor for ceramide synthesis, so a decrease in some ceramide species may be observed. |
| Triacylglycerols (TAGs) | Decrease | Reduced availability of fatty acids for esterification to glycerol. |
3. How does this compound treatment affect cellular signaling pathways?
Inhibition of FASN by this compound has been shown to impact key oncogenic signaling pathways:
-
PI3K-AKT-mTOR Pathway: FASN activity is linked to this pathway, and its inhibition can lead to decreased signaling through this cascade.[3]
-
β-catenin Pathway: this compound treatment has been shown to inhibit β-catenin signaling.[3]
These effects are thought to be mediated, in part, by the disruption of lipid raft architecture in the cell membrane, which is crucial for the proper localization and function of signaling proteins.[1]
4. What are some key considerations for designing a lipidomics experiment with this compound?
-
Appropriate Controls: Include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a cell line known to be sensitive to this compound) to validate the experiment.
-
Dose-Response and Time-Course: Perform preliminary experiments to determine the optimal concentration and treatment duration of this compound for your specific experimental system.
-
Quenching of Metabolism: Rapidly halt metabolic activity at the time of cell harvesting to prevent artificial changes in the lipidome. This can be achieved by flash-freezing in liquid nitrogen or using cold quenching solutions.
-
Lipid Extraction Method: Choose a robust lipid extraction method, such as the Folch or Bligh-Dyer method, to ensure efficient and reproducible recovery of a broad range of lipid classes.
Experimental Protocols
Lipidomics Sample Preparation from this compound Treated Cells
This protocol provides a general workflow for preparing lipid extracts from cultured cells treated with this compound for subsequent LC-MS/MS analysis.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the predetermined optimal concentration of this compound or vehicle control for the desired duration.
-
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold methanol to quench metabolic activity and scrape the cells.
-
Transfer the cell suspension to a new tube.
-
-
Lipid Extraction (Folch Method):
-
Add chloroform to the cell suspension in methanol to achieve a chloroform:methanol ratio of 2:1 (v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).
-
LC-MS/MS Parameters for Lipidomics Analysis
These are general starting parameters for a reversed-phase LC-MS/MS analysis of lipids. Optimization may be required for your specific instrument and lipid classes of interest.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs to cover a wider range of lipid classes.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA).
-
Mass Range: m/z 100-1500.
-
Resolution: High resolution (e.g., > 60,000) for accurate mass measurements.
-
Mandatory Visualizations
Caption: Experimental workflow for lipidomics analysis after this compound treatment.
Caption: A logical flow for troubleshooting common lipidomics data issues.
Caption: FASN's role in activating key signaling pathways inhibited by this compound.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Deal With Missing Lipidomics Values | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
Navigating TVB-3166 Dosage Across Diverse Tumor Landscapes: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for adjusting TVB-3166 dosage in various preclinical tumor models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during experimentation with this novel Fatty Acid Synthase (FASN) inhibitor.
Abstract
This compound is an orally available, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in various cancers. Inhibition of FASN by this compound has demonstrated anti-tumor activity in a range of preclinical models by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][2][3][4] This guide provides a comprehensive overview of recommended dosage adjustments for this compound across different tumor models, detailed experimental methodologies, and troubleshooting advice to support robust and reproducible research.
I. Dosage and Administration: A Comparative Overview
The optimal dosage of this compound can vary significantly depending on the tumor model, whether the study is conducted in vitro or in vivo, and the specific research question. The following tables summarize reported dosages and their observed effects.
Table 1: In Vivo Dosage of this compound in Xenograft Models
| Tumor Type | Animal Model | Dosage | Dosing Schedule | Observed Effects | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | 60 mg/kg | Once daily, oral gavage | 87% mean Tumor Growth Inhibition (TGI) | Sagimet Biosciences |
| Pancreatic Cancer | PANC-1 Cell Line Xenograft | 30 mg/kg | Once daily, oral gavage | 19% TGI (non-significant) | [2] |
| Pancreatic Cancer | PANC-1 Cell Line Xenograft | 100 mg/kg | Once daily, oral gavage | 57% TGI (statistically significant) | [2] |
| Non-Small-Cell Lung Cancer (NSCLC) | CALU-6 & A549 Cell Line Xenografts, PDX | 60 mg/kg | Once daily, oral gavage | Enhanced tumor growth inhibition in combination with taxanes | [5] |
| Prostate Cancer | 22Rv1 Cell Line Xenograft | Not Specified | Not Specified | Enhanced anti-tumor effect in combination with taxanes | Not Specified |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | A newer analog, TVB-3664, showed a 50% reduction in tumor weight. | [1] |
Table 2: In Vitro Concentration of this compound in Cell Culture
| Tumor Type | Cell Line(s) | Concentration | Treatment Duration | Observed Effects | Reference |
| Colorectal Cancer | Panel of 13 CRC cell lines | 0.2 µM | 7 days | Varied sensitivity, with high FASN expression correlating with increased sensitivity | [1] |
| Non-Small-Cell Lung Cancer | CALU-6 | 0.02 - 2.0 µM | 4 days | Dose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage | [3] |
| Colon Adenocarcinoma | COLO-205 | 0.02 - 2.0 µM | 4 days | Dose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage | [3] |
| Ovarian Cancer | OVCAR-5 | 0.02 - 2.0 µM | 4 days | Dose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage | [3] |
| Prostate Cancer | 22Rv1 | 0.02 - 2.0 µM | 4 days | Dose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage | [3] |
| Diverse Tumor Types | Panel of 90 cell lines | 0.02 or 0.20 µM | 7 days | Dose-dependent induction of cell death | [2] |
II. Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving this compound.
A. In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice or NOD-SCID mice are commonly used for establishing xenografts.
-
Tumor Implantation:
-
For cell line-derived xenografts, inject approximately 5-10 x 10^6 cells subcutaneously into the flank of the mouse.
-
For patient-derived xenografts (PDXs), surgically implant a small tumor fragment (2-3 mm³) subcutaneously.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Preparation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., corn oil).
-
Administer the drug via oral gavage at the desired dosage and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
B. In Vitro Cell-Based Assays
-
Cell Culture: Culture cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo):
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for the desired duration (e.g., 72-96 hours).
-
Perform the assay according to the manufacturer's instructions to determine cell viability.
-
-
Western Blot Analysis:
-
Treat cells with this compound for the specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, PARP) and appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
III. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits FASN, leading to decreased palmitate synthesis, disruption of lipid rafts, and subsequent inhibition of pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin, ultimately inducing apoptosis.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the efficacy of this compound in preclinical xenograft models, from tumor implantation to data analysis.
IV. Troubleshooting and FAQs
Q1: We are observing significant body weight loss in our mouse cohort treated with this compound. What could be the cause and how can we mitigate this?
A1: While this compound is generally well-tolerated at efficacious doses, significant body weight loss can indicate toxicity.[3]
-
Dosage: The administered dose may be too high for the specific mouse strain or tumor model. Consider performing a dose-ranging study to identify the maximum tolerated dose (MTD).
-
Vehicle: Ensure the vehicle (e.g., corn oil) is well-tolerated and administered correctly. Improper gavage technique can cause stress and weight loss.
-
Tumor Burden: High tumor burden can lead to cachexia, which may be exacerbated by treatment. Consider initiating treatment at an earlier stage when tumors are smaller.
-
Animal Health: Monitor the overall health of the animals. Ensure they have adequate access to food and water.
Q2: Our in vitro results with this compound are not consistent. What factors could be contributing to this variability?
A2: Inconsistent in vitro results can stem from several factors:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to FASN inhibition.[1][2] Confirm the FASN expression levels in your cell line, as higher expression may correlate with greater sensitivity.
-
Serum Lot Variability: Components in fetal bovine serum (FBS) can influence experimental outcomes. Use a consistent lot of FBS for all related experiments.
-
Drug Stability: Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment.
-
Seeding Density: Inconsistent cell seeding density can lead to variability in proliferation and viability assays. Optimize and standardize your seeding protocol.
Q3: We are not observing the expected inhibition of the PI3K-AKT pathway after this compound treatment. What should we check?
A3:
-
Treatment Duration and Concentration: The effect of this compound on signaling pathways is time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing pathway inhibition in your specific cell line.
-
Basal Pathway Activity: Ensure that the PI3K-AKT pathway is basally active in your chosen cell line. If not, you may need to stimulate the pathway (e.g., with growth factors) to observe inhibition.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for p-AKT and total AKT.
-
Alternative Pathways: Cancers can have redundant or alternative signaling pathways. Consider investigating other relevant pathways that may be active in your model.
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can enhance the anti-tumor activity of other chemotherapeutic agents, such as taxanes (paclitaxel and docetaxel), in NSCLC and prostate cancer models.[5] When designing combination studies, it is important to consider the mechanism of action of both drugs to hypothesize potential synergistic effects and to carefully design the dosing schedule to maximize efficacy and minimize toxicity.
This technical support guide is intended to be a living document and will be updated as new data becomes available. For further assistance, please contact our technical support team.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming experimental variability with TVB-3166
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). Our goal is to help you overcome experimental variability and achieve consistent, reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
1. Issue: Inconsistent IC50 Values Across Experiments
-
Potential Causes:
-
Cell Line Variability: Different tumor cell lines exhibit varying sensitivity to FASN inhibition.[1][2]
-
Serum Lot-to-Lot Variability: The lipid content in Fetal Bovine Serum (FBS) can influence the apparent potency of this compound.
-
Drug Stability: Improper storage or handling of this compound can lead to degradation.
-
Assay Conditions: Variations in cell seeding density, incubation time, and assay type (e.g., MTT vs. CellTiter-Glo) can affect results.
-
-
Solutions:
-
Cell Line Characterization: If possible, verify the FASN expression level in your cell line. Higher FASN expression may correlate with increased sensitivity.[2]
-
Use Charcoal-Stripped Serum: To reduce the influence of exogenous lipids, consider using charcoal-stripped FBS in your culture medium, especially for viability assays.[1][3][4]
-
Fresh Drug Preparations: Prepare fresh stock solutions of this compound in DMSO and use them promptly.[5] For in vivo studies, prepare solutions immediately before use.[5]
-
Standardize Protocols: Maintain consistent cell seeding densities, treatment durations (e.g., 72-96 hours for apoptosis assays, up to 7 days for viability assays), and assay methods across all experiments.[1][4][6]
-
2. Issue: Minimal or No Effect on Cell Viability
-
Potential Causes:
-
Low FASN Dependence: The selected cell line may not heavily rely on de novo fatty acid synthesis for survival. Normal, non-cancerous cells are often less affected.[7][8]
-
Exogenous Palmitate Rescue: The presence of exogenous palmitate in the culture medium can rescue cells from the effects of FASN inhibition.[1]
-
Insufficient Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to induce a significant effect. Dose-dependent effects are typically observed between 20-200 nM.[1][7][8]
-
-
Solutions:
-
Confirm On-Target Effect: Perform a palmitate rescue experiment. Supplementing the culture medium with 25 µM palmitate should ameliorate the cytotoxic effects of this compound, confirming that the observed effects are due to FASN inhibition.[1]
-
Dose-Response and Time-Course Experiments: Conduct a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 2 µM) to determine the optimal concentration for your cell line.[1] Also, perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.
-
Positive Control: Use a cell line known to be sensitive to FASN inhibition (e.g., CALU-6, COLO-205) as a positive control.[1]
-
3. Issue: Off-Target Effects or Cellular Stress Responses
-
Potential Causes:
-
High Drug Concentration: Using excessive concentrations of this compound may lead to non-specific effects.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce cellular stress.
-
-
Solutions:
-
Use Appropriate Concentrations: Stick to the recommended concentration range (20-200 nM for most cell-based assays) where the drug has been shown to be selective.[1][7][8]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the this compound treatment groups.
-
Assess Specific Markers: To confirm that the observed effects are due to FASN inhibition, analyze downstream signaling pathways known to be affected by this compound, such as the PI3K-AKT-mTOR and β-catenin pathways.[1][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN).[1][5][7][8] FASN is the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[8][9] By inhibiting FASN, this compound disrupts de novo lipogenesis, which is often upregulated in cancer cells to support rapid proliferation and survival.[7][10][11] This inhibition leads to the induction of apoptosis in tumor cells.[1][5][7][8]
Q2: How should I prepare and store this compound?
This compound is soluble in DMSO.[5] For in vitro experiments, prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment. For in vivo oral gavage studies, this compound can be formulated in corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.[5][12][13] These in vivo preparations should be used immediately.[5]
Q3: What are the expected downstream effects of this compound treatment?
Inhibition of FASN by this compound has been shown to:
-
Inhibit signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][7][8]
-
Down-regulate the expression of oncogenes like c-Myc.[7]
-
Cause cell cycle arrest.[6]
Q4: Are there known biomarkers for sensitivity to this compound?
While research is ongoing, some studies suggest that tumors with KRAS mutations may be more sensitive to FASN inhibition.[1] Additionally, tumor cells with lower baseline levels of palmitate and saturated fatty acids may exhibit increased sensitivity.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 | 42 nM | Cell-free FASN assay | [5][8][13] |
| Cellular Palmitate Synthesis IC50 | 81 nM | Not specified | [8][13] |
| Cellular Viability IC50 | 0.10 µM (100 nM) | CALU-6 | [1][13] |
| Effective Concentration Range | 20 - 200 nM | Various tumor cell lines | [1][7][8] |
| Palmitate Rescue Concentration | 25 µM | CALU-6 | [1] |
Experimental Protocols
General Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Drug Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium. To minimize lipid interference, consider using Advanced MEM with 1% charcoal-stripped FBS.[1][3][4]
-
Treatment: The following day, replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 7 days for some viability assays). For longer incubations, you may need to change the medium and re-add the drug.[2]
-
Analysis: Assess cell viability using a suitable assay, such as CellTiter-Glo, which measures ATP levels.[3]
Western Blot Analysis for Signaling Pathways
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 0.02, 0.2, or 2.0 µM) or vehicle control for 48-96 hours.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-catenin, FASN) and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
References
- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sagimet.com [sagimet.com]
- 4. sagimet.com [sagimet.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Anticancer properties of the fatty acid synthase inhibitor this compound on oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pnas.org [pnas.org]
- 10. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 11. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. FASN inhibitor this compound prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of TVB-3166: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of TVB-3166, a reversible and selective inhibitor of fatty acid synthase (FASN). While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment and prevent environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to wear appropriate personal protective equipment. While the substance is not classified as hazardous, general precautionary measures for handling chemicals should always be followed.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and has adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: For solid this compound, spills should be picked up mechanically. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Disposal of Cleanup Materials: Collect all contaminated materials in a sealed container for proper disposal.
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.
Disposal Workflow:
First Aid Measures
In case of accidental exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If symptoms persist, consult a doctor. |
| Skin Contact | The product is generally not irritating to the skin. Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information regarding the safe handling and disposal of this compound. Always act in accordance with your institution's environmental health and safety (EHS) guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
